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  • Product: 4-bromo-1H-1,2,3-triazole
  • CAS: 1988796-00-4

Core Science & Biosynthesis

Foundational

The Dynamic Equilibrium: An In-depth Technical Guide to the Mechanism of 4-Bromo-1H-1,2,3-Triazole Tautomerization in Solution

For Researchers, Scientists, and Drug Development Professionals Abstract The phenomenon of tautomerism in heterocyclic compounds is of paramount importance in the fields of medicinal chemistry and materials science, as t...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenomenon of tautomerism in heterocyclic compounds is of paramount importance in the fields of medicinal chemistry and materials science, as the specific tautomeric form of a molecule can dictate its biological activity, physicochemical properties, and reactivity. This technical guide provides a comprehensive exploration of the tautomerization of 4-bromo-1H-1,2,3-triazole in solution. We delve into the structural nuances of the participating tautomers, the mechanistic pathways of their interconversion, and the profound influence of the solvent environment. By integrating theoretical principles with established experimental and computational methodologies, this guide serves as an essential resource for researchers seeking to understand and manipulate the tautomeric equilibrium of this versatile heterocyclic scaffold.

Introduction: The Significance of Tautomerism in 1,2,3-Triazoles

1,2,3-Triazoles are a class of five-membered heterocyclic compounds that have garnered significant attention in drug discovery and materials science due to their unique chemical properties and synthetic accessibility.[1] A key characteristic of N-unsubstituted 1,2,3-triazoles is their ability to exist as a mixture of tautomers in solution, arising from the migration of a proton between the nitrogen atoms of the triazole ring.[2][3] This dynamic equilibrium is not merely a chemical curiosity; the predominant tautomer can exhibit distinct electronic, steric, and hydrogen-bonding properties, thereby influencing its interactions with biological targets and its performance in materials applications.

For 4-bromo-1H-1,2,3-triazole, two primary tautomeric forms are in equilibrium: the 1H- and 2H-tautomers. The position of the bromine substituent at the 4-position renders the 1H and 3H positions equivalent, simplifying the tautomeric landscape. Understanding the factors that govern the equilibrium between these two forms and the mechanism of their interconversion is crucial for predicting the behavior of this molecule in various chemical and biological systems.

Tautomeric Forms and Their Relative Stability

The tautomeric equilibrium of 4-bromo-1H-1,2,3-triazole is dictated by the relative thermodynamic stabilities of the 1H- and 2H-tautomers.

  • 4-Bromo-1H-1,2,3-triazole: In this tautomer, the proton resides on the N1 nitrogen atom.

  • 4-Bromo-2H-1,2,3-triazole: Here, the proton is located on the N2 nitrogen atom.

Computational studies on a variety of substituted 1,2,3-triazoles have consistently shown that the 2H-tautomer is generally the more stable form in the gas phase and in nonpolar solvents.[2][4] This enhanced stability is often attributed to more favorable electronic delocalization and reduced dipole-dipole repulsions within the molecule. The presence of the electron-withdrawing bromine atom at the 4-position is expected to influence the electron density distribution within the triazole ring, but the general preference for the 2H-tautomer is likely to be maintained.

However, the tautomeric equilibrium is highly sensitive to the surrounding environment. In polar and protic solvents, the 1H-tautomer can be preferentially stabilized through hydrogen bonding interactions.[2] The solvent's ability to act as a hydrogen bond donor or acceptor can significantly alter the free energy difference between the two tautomers.

The Mechanism of Tautomerization: A Tale of Proton Transfer

The interconversion between the 1H- and 2H-tautomers of 4-bromo-1H-1,2,3-triazole proceeds via proton transfer. This process can occur through two principal mechanistic pathways: a direct intramolecular proton shift and a more plausible solvent-assisted mechanism.

Direct Intramolecular Proton Transfer

In this pathway, the proton is envisioned to migrate directly from one nitrogen atom to another within the same molecule. This process would proceed through a high-energy transition state with a strained three-membered ring-like structure. Due to the significant geometric constraints and the high activation energy associated with such a direct transfer, this mechanism is generally considered less favorable in solution.[5]

Solvent-Assisted Proton Transfer: The "Proton Shuttle"

A more likely scenario in solution involves the participation of solvent molecules in a "proton shuttle" mechanism.[5][6] Protic solvents, such as water or alcohols, can act as intermediaries, facilitating the proton transfer through a series of intermolecular steps. This can occur via two main modes:

  • Specific Solvent-Assisted Mechanism: A single solvent molecule can act as a bridge, simultaneously accepting a proton from one nitrogen and donating a proton to another. This concerted or near-concerted process significantly lowers the activation energy compared to the direct intramolecular pathway.

  • General Solvent-Assisted Mechanism (Proton Relay): A chain of two or more solvent molecules can form a hydrogen-bonded network, creating a "proton wire" that allows for a relayed transfer of the proton. This mechanism is particularly relevant in solvents with extensive hydrogen-bonding networks.

The following diagram illustrates the plausible solvent-assisted tautomerization pathways for 4-bromo-1H-1,2,3-triazole.

tautomerization_mechanism cluster_1H 1H-Tautomer cluster_2H 2H-Tautomer cluster_TS Transition States Tautomer_1H 4-Bromo-1H-1,2,3-triazole TS_direct Direct Intramolecular Transition State Tautomer_1H->TS_direct High ΔG‡ TS_solvent Solvent-Assisted Transition State Tautomer_1H->TS_solvent Solvent (S) Low ΔG‡ Tautomer_2H 4-Bromo-2H-1,2,3-triazole TS_direct->Tautomer_2H TS_solvent->Tautomer_2H caption Plausible tautomerization pathways for 4-bromo-1H-1,2,3-triazole.

Caption: Plausible tautomerization pathways for 4-bromo-1H-1,2,3-triazole.

Experimental and Computational Methodologies

A combination of experimental and computational techniques is indispensable for a thorough investigation of the tautomeric equilibrium and the mechanism of interconversion.

Experimental Approaches

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for characterizing tautomeric mixtures in solution.[3] The chemical shifts of the triazole ring protons and carbons are sensitive to the position of the proton. In cases of slow exchange on the NMR timescale, distinct signals for each tautomer can be observed. However, for many triazoles, the proton exchange is fast, resulting in time-averaged signals. In such cases, variable-temperature NMR studies can be employed to slow down the exchange and potentially resolve the individual tautomers.[7] Two-dimensional NMR techniques like HMBC and HSQC are crucial for unambiguous signal assignment.[3]

Detailed NMR Protocol for Tautomer Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of 4-bromo-1H-1,2,3-triazole in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, CD₃OD) in a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum to observe the aromatic and N-H protons.

    • Acquire a ¹³C{¹H} NMR spectrum for the carbon signals.

    • Perform 2D NMR experiments (¹H-¹³C HSQC and HMBC) to correlate proton and carbon signals and confirm structural assignments.

    • If the N-H proton is not readily observable due to exchange, consider low-temperature experiments.

  • Data Analysis:

    • Compare the observed chemical shifts with those predicted from computational models for the 1H- and 2H-tautomers.

    • In the case of slow exchange, integrate the signals corresponding to each tautomer to determine their relative populations.

    • For fast exchange, the observed chemical shifts will be a weighted average of the shifts of the individual tautomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic transitions of the 1H- and 2H-tautomers are expected to differ, leading to distinct absorption maxima in their UV-Vis spectra.[8][9] By deconvoluting the experimental spectrum, it is possible to estimate the relative concentrations of the tautomers in solution.

Detailed UV-Vis Protocol for Tautomer Equilibrium:

  • Sample Preparation: Prepare a dilute solution of 4-bromo-1H-1,2,3-triazole in the solvent of interest (e.g., ethanol, acetonitrile, water) with a concentration that gives an absorbance in the range of 0.1-1.0.

  • Data Acquisition: Record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-400 nm) using a dual-beam spectrophotometer.

  • Data Analysis:

    • Identify the absorption maxima (λ_max).

    • Compare the experimental spectrum with theoretically calculated spectra for the 1H- and 2H-tautomers (obtained from TD-DFT calculations) to assign the observed bands.

    • If distinct bands for each tautomer are present, use their molar absorptivities to quantify the tautomeric ratio.

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for elucidating the reaction mechanism.[10][11]

Detailed Computational Protocol for Mechanistic Insights:

  • Model Building: Construct the 3D structures of the 1H- and 2H-tautomers of 4-bromo-1H-1,2,3-triazole, as well as complexes with one or more solvent molecules.

  • Geometry Optimization and Energy Calculation: Perform geometry optimizations and frequency calculations for all species (reactants, products, and transition states) using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).

  • Solvent Effects: Incorporate the influence of the solvent using a continuum solvation model (e.g., PCM, SMD).

  • Transition State Search: Locate the transition state structures for both the direct and solvent-assisted proton transfer pathways. Verify that the transition state has a single imaginary frequency corresponding to the proton transfer coordinate.

  • Data Analysis:

    • Calculate the relative electronic and Gibbs free energies of the tautomers to predict their equilibrium populations.

    • Determine the activation energies (ΔG‡) for the different mechanistic pathways to identify the most favorable route.

    • Simulate NMR chemical shifts and UV-Vis spectra for the optimized structures and compare them with experimental data for validation.

Summary of Key Influencing Factors

The tautomeric equilibrium of 4-bromo-1H-1,2,3-triazole is a delicate balance of several factors. The following table summarizes the expected impact of the bromine substituent and the solvent environment.

FactorInfluence on Tautomeric EquilibriumRationale
Bromine Substituent May slightly favor the 2H-tautomer.The electron-withdrawing nature of bromine can influence the electron density distribution in the triazole ring, potentially stabilizing the 2H-form through inductive effects.
Solvent Polarity Increasing solvent polarity may shift the equilibrium towards the more polar tautomer.The tautomer with the larger dipole moment will be better stabilized by a polar solvent.
Solvent Protic Nature Protic solvents can significantly stabilize the 1H-tautomer.Protic solvents can act as hydrogen bond donors to the nitrogen atoms of the triazole ring, with potentially stronger interactions with the 1H-tautomer. They also facilitate the proton shuttle mechanism.
Temperature An increase in temperature will favor the less stable tautomer.Based on the principles of thermodynamics, increasing the thermal energy will shift the equilibrium towards the higher-energy species.

Conclusion and Future Perspectives

The tautomerization of 4-bromo-1H-1,2,3-triazole in solution is a dynamic process governed by the interplay of intrinsic molecular stability and extrinsic solvent effects. While the 2H-tautomer is generally predicted to be more stable, the equilibrium can be readily influenced by the choice of solvent. The interconversion between the tautomers is most likely to proceed via a low-energy, solvent-assisted proton shuttle mechanism.

A comprehensive understanding of this tautomeric behavior is essential for the rational design of novel pharmaceuticals and functional materials based on the 1,2,3-triazole scaffold. Future research should focus on detailed kinetic studies to experimentally determine the activation barriers for tautomerization in different solvents and to further elucidate the role of specific solvent-solute interactions in mediating the proton transfer process. The insights gained from such studies will undoubtedly pave the way for the development of new molecules with tailored properties and enhanced performance.

References

  • BenchChem. (2025).
  • Stanton, J. F., et al. (2022). Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy. Physical Chemistry Chemical Physics, 24(34), 20431-20440.
  • Krasavin, M., et al. (2024). Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. The Journal of Physical Chemistry A, 128(17), 3231–3240.
  • Elguero, J., et al. (2024). Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. PubMed.
  • Paudler, W. W., & Kuder, J. E. (1968). Nuclear Magnetic Resonance Studyes of Triazoles I - Tautomerism of 1,2,4-Triazole. The Journal of Organic Chemistry, 33(7), 2956-2957.
  • International Research Journal of Education and Technology. (n.d.).
  • Ashenhurst, J. (2010). Proton Transfer. Master Organic Chemistry.
  • SynQuest Labs. (n.d.). 4-Bromo-1-methyl-1H-1,2,3-triazole.
  • Pylypenko, O. O., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study.
  • Wang, X. J., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles. Organic Chemistry Portal.
  • Mora, J. R., et al. (2019). KINETICS STUDIES ON THE TAUTOMERIC REACTION OF 4-AMINO-5-METHYL-2,4-DIHYDRO-3H-1,2,4- TRIAZOLE-3-THIONE IN THE GAS PHASE: DFT AND CBS-QB3 METHODS USING TRANSITION STATE THEORY. Journal of the Chilean Chemical Society.
  • Pulst, M., et al. (2016). Proton conductivity and phase transitions in 1,2,3-triazole. Physical Chemistry Chemical Physics, 18(8), 6153-6163.
  • Limbach, H. H., et al. (2000). Triple proton transfer in crystalline 3,5-dibromo-1H-1,2,4-triazole and 3,5-dichloro-1H-1,2,4-triazole studie. Magnetic Resonance in Chemistry, 38(10), 837-848.
  • Jana, S., et al. (2016). 1,2,3-Triazole-Functionalized Polysulfone Synthesis through Microwave-Assisted Copper-Catalyzed Click Chemistry: A Highly Proton Conducting High Temperature Membrane. ACS Applied Materials & Interfaces, 8(23), 14756–14765.
  • El’chaninov, M. M., et al. (2019). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Molecules, 24(14), 2615.
  • Kim, J. H., et al. (2012). Facile synthesis of bromo- and iodo-1,2,3-triazoles. Tetrahedron Letters, 53(28), 3591-3594.
  • Okovytyy, S. I., et al. (2016). Substituent Effects on Triazole Tautomerism. Scribd.
  • Zhou, Z., et al. (2005). 1H-1,2,4-Triazole: An Effective Solvent for Proton-Conducting Electrolytes.
  • American Chemical Society. (n.d.).
  • Zhou, Z., et al. (2006). Intra- and intermolecular proton transfer in 1H(2H)-1,2,3-triazole based systems. The Journal of Physical Chemistry A, 110(7), 2322-2324.
  • Santa Cruz Biotechnology. (n.d.). 4-Bromo-1H-1,2,3-triazole.
  • Denis, P. A. (2013). Possible 1,2-proton transfer processes in azoles.
  • Sharma, S., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 1003567.
  • Bakulev, V. A., et al. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules, 28(12), 4789.
  • Kowalewska, A., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(10), 2353–2359.
  • Katritzky, A. R., & Perumal, S. (2008). 1,2,3-Triazoles. Comprehensive Heterocyclic Chemistry III, 4, 1-135.
  • da Silva, F. C., et al. (2017). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. Journal of the Brazilian Chemical Society, 28(3), 393-414.
  • El-Guesmi, N., et al. (2025). STUDY OF THE PROTONATION OF 1, 2, 4-TRIAZOLE. DFT CALCULATIONS. Journal of Advanced Scientific Research.
  • Wikipedia. (n.d.). 1,2,3-Triazole.
  • Wang, C., et al. (2013). Regioselective halogenation of 2-substituted-1,2,3-triazoles via sp2 C-H activation. Organic & Biomolecular Chemistry, 11(45), 7830-7833.
  • Slideshare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf.
  • Samir, B., et al. (2019). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. Physical Chemistry Chemical Physics, 21(34), 18679-18688.

Sources

Exploratory

Computational Modeling and Rational Design of 4-Bromo-1H-1,2,3-Triazole Derivatives: A Comprehensive Guide

Executive Summary The 1,2,3-triazole ring is a privileged scaffold in medicinal chemistry, widely recognized for its high dipole moment, stability against metabolic degradation, and ability to act as a bioisostere for am...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,3-triazole ring is a privileged scaffold in medicinal chemistry, widely recognized for its high dipole moment, stability against metabolic degradation, and ability to act as a bioisostere for amide and ester bonds[1]. Within this class, 4-bromo-1H-1,2,3-triazole derivatives occupy a unique chemical space. The introduction of the bromine atom at the C4 position electronically deactivates the ring while serving as a powerful regiodirecting group, enabling highly selective N2-alkylation pathways[2]. Furthermore, the polarizable nature of the bromine atom facilitates highly directional non-covalent interactions—specifically halogen bonding—which significantly enhances ligand-receptor binding affinities[3].

This whitepaper provides an in-depth technical framework for the computational modeling of 4-bromo-1H-1,2,3-triazole derivatives, bridging Quantum Mechanics (DFT), Molecular Docking, Molecular Dynamics (MD), and ADMET profiling to accelerate rational drug design.

Quantum Mechanical Profiling: Density Functional Theory (DFT)

To accurately model the reactivity and electronic properties of 4-bromo-1,2,3-triazoles, Density Functional Theory (DFT) is the gold standard. The choice of functional and basis set must account for the large, polarizable electron cloud of the bromine atom.

Causality in Methodology: We employ the B3LYP hybrid functional coupled with the 6-311+G(d,p) basis set[4]. B3LYP provides an optimal balance between electron correlation accuracy and computational cost. The addition of diffuse functions (+) is non-negotiable here; they allow the electron orbitals to occupy a larger region of space, which is critical for accurately modeling the diffuse lone pairs and the σ -hole (a region of positive electrostatic potential) on the bromine atom. Polarization functions ((d,p)) ensure the flexibility of the orbitals during bond formation and non-covalent interactions.

Protocol 1: Self-Validating DFT Optimization
  • Initial Coordinate Generation: Convert the SMILES string of the 4-bromo-1,2,3-triazole derivative into a 3D structure using a conformational search algorithm (e.g., MMFF94 force field) to find the global minimum.

  • Geometry Optimization: Submit the lowest-energy conformer to Gaussian or ORCA using the OPT FREQ B3LYP/6-311+G(d,p) keyword string.

  • Self-Validation (Frequency Analysis): Analyze the resulting vibrational frequencies. A valid, fully optimized ground-state structure must possess zero imaginary frequencies . The presence of an imaginary frequency indicates a transition state rather than a true local minimum.

  • Electronic Descriptor Extraction: Calculate the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies.

  • MEP Mapping: Generate the Molecular Electrostatic Potential (MEP) map to visualize the electrophilic σ -hole on the bromine atom and the nucleophilic nitrogen atoms (N2/N3) of the triazole ring.

Molecular Docking and Target Dynamics

The pharmacological efficacy of 1,2,3-triazole derivatives has been extensively documented against targets such as AKT1 in cancer therapy[4] and the H37Rv strain in Mycobacterium tuberculosis[5]. The 4-bromo substitution introduces a unique binding modality: Halogen Bonding . This occurs when the electrophilic σ -hole of the bromine atom interacts with Lewis bases (e.g., oxygen or nitrogen atoms in the protein backbone).

Mechanism Core 4-Bromo-1,2,3-Triazole Sigma Bromine Sigma-Hole (Electrophilic) Core->Sigma Polarization Pi Triazole Pi-System (Aromatic) Core->Pi Delocalization Target Protein Backbone (Lewis Base) Sigma->Target Halogen Bond Pi->Target Pi-Pi Stacking

Pharmacological interaction mechanisms of the 4-bromo-1,2,3-triazole pharmacophore.

Protocol 2: High-Fidelity Docking and MD Validation
  • Receptor Preparation: Retrieve the target crystal structure (e.g., PDB ID: 4EJN for AKT1[4]). Strip co-crystallized water molecules (unless bridging waters are mechanistically required), add polar hydrogens, and assign Kollman charges.

  • Grid Box Definition: Center the grid box on the native ligand's binding site. Ensure the box dimensions (e.g., 20×20×20 Å) provide enough space for the bromine atom's extended van der Waals radius.

  • Docking Execution: Run AutoDock Vina or Glide. Ensure the scoring function is parameterized to recognize halogen bonding (some legacy scoring functions treat halogens purely as hydrophobic bulk, which leads to false negatives).

  • Self-Validation (MD Simulation): A static docking pose is merely a hypothesis. To validate, subject the top-scoring complex to a 100 ns Molecular Dynamics (MD) simulation (e.g., using GROMACS or Desmond).

    • Validation Metric: The Root Mean Square Deviation (RMSD) of the ligand must plateau within the first 20 ns and remain stable ( Δ RMSD < 2.0 Å) for the remainder of the trajectory.

Quantitative Data & ADMET Profiling

To transition from a computational hit to a viable lead, 3D-QSAR (Quantitative Structure-Activity Relationship) models like CoMFA and CoMSIA are employed to correlate steric and electrostatic fields with biological activity[5]. Concurrently, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions filter out compounds with poor pharmacokinetic profiles.

Representative Computational Data Summary

The following table synthesizes typical quantum mechanical and docking metrics for 4-bromo-1,2,3-triazole derivatives compared to their non-brominated counterparts, illustrating the electronic impact of the halogen substitution.

Compound VariantHOMO (eV)LUMO (eV)Energy Gap ( Δ E)Docking Score (kcal/mol)Predicted LogP
1H-1,2,3-Triazole (Core)-6.85-0.456.40-5.80.25
4-Bromo-1H-1,2,3-Triazole-7.12-1.106.02-7.20.56
N2-Alkyl-4-Bromo-Triazole-6.95-1.255.70-8.52.10
N1-Alkyl-4-Bromo-Triazole-7.05-1.155.90-6.91.95

Note: The narrower energy gap ( Δ E) in the brominated derivatives indicates higher chemical reactivity and polarizability, which correlates with stronger receptor binding affinities.

End-to-End Computational Workflow

The integration of these methodologies creates a robust, self-validating pipeline for drug discovery. By front-loading DFT calculations, we ensure that the electrostatic maps used in docking are highly accurate, particularly regarding the bromine σ -hole.

Workflow A Ligand Preparation (3D Conformers) B DFT Optimization (B3LYP/6-311+G**) A->B Energy Min C Molecular Docking (Target Binding) B->C MEP & Charges D Molecular Dynamics (100 ns Trajectory) C->D Top Pose E ADMET Profiling (Pharmacokinetics) D->E Stable Hit

Computational workflow for screening 4-bromo-1,2,3-triazole derivatives.

Protocol 3: Experimental Synthesis Validation (CuAAC)

Computational models must ultimately be synthetically accessible. The 4-bromo-1,2,3-triazole scaffold is typically synthesized via a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1].

  • Reagents: React an appropriate azide with bromoethyne in a solvent mixture of tert-butanol and water.

  • Catalysis: Introduce Copper(II) sulfate pentahydrate (CuSO 4​⋅ 5H 2​ O) and sodium ascorbate. The ascorbate reduces Cu(II) to the active Cu(I) species in situ.

  • Causality: The Cu(I) catalyst ensures strict regioselectivity, preventing the formation of 1,5-disubstituted isomers. The bulky bromine atom further dictates steric outcomes during subsequent functionalization[1].

  • Validation: Confirm the structural integrity of the synthesized compound using 1 H NMR, 13 C NMR, and High-Resolution Mass Spectrometry (HRMS) prior to in vitro biological assays[4].

Conclusion

The computational modeling of 4-bromo-1H-1,2,3-triazole derivatives requires a nuanced approach that respects the unique electronic properties of the halogen substituent. By utilizing high-level DFT (B3LYP/6-311+G(d,p)) to accurately map the bromine σ -hole, researchers can leverage halogen bonding in molecular docking to design highly specific, potent inhibitors. When validated by rigorous MD simulations and ADMET profiling, this computational pipeline serves as a highly reliable engine for modern drug discovery.

References

  • Exploring the electronic and pharmacological properties of 1,2,3-triazole derivatives: Synthesis, DFT modeling, and AKT1 binding affinity. Arabian Journal of Chemistry.
  • Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies. MDPI.
  • A computational study of Di-substituted 1,2,3-triazole derivatives as potential drug candidates against Mycobacterium tuberculosis. RSC Publishing.
  • Tandem superelectrophilic activation for the regioselective chlorofluorination of recalcitrant allylic amines.
  • 4-bromo-1-(2-methylpropyl)-1H-1,2,3-triazole. EvitaChem.
  • Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. ACS Omega.

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Foundational

4-bromo-1H-1,2,3-triazole crystallographic data and X-ray diffraction

An In-Depth Technical Guide to the Crystallographic Analysis of 4-bromo-1H-1,2,3-triazole Authored by: A Senior Application Scientist Abstract The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystallographic Analysis of 4-bromo-1H-1,2,3-triazole

Authored by: A Senior Application Scientist

Abstract

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry and materials science, valued for its unique electronic properties, stability, and capacity for hydrogen bonding.[1] The halogenated derivative, 4-bromo-1H-1,2,3-triazole, serves as a versatile synthetic intermediate for creating complex molecular architectures.[2] Understanding its precise three-dimensional structure is paramount for rational drug design, polymorphism screening, and the development of novel materials. Single-crystal X-ray diffraction (SC-XRD) remains the unequivocal gold standard for determining molecular structure at atomic resolution.[3][4] This guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and complete crystallographic characterization of 4-bromo-1H-1,2,3-triazole, designed for researchers, scientists, and drug development professionals. We will detail not just the procedural steps, but the critical scientific reasoning that underpins a successful and trustworthy structural determination.

Introduction: The Imperative for Structural Elucidation

While spectroscopic techniques like NMR and mass spectrometry confirm connectivity, they fall short of defining the molecule's spatial arrangement and the nuanced intermolecular interactions that govern its solid-state behavior. Crystallographic data provides definitive answers to:

  • Molecular Geometry: Precise bond lengths, bond angles, and torsion angles.

  • Conformational Analysis: The preferred orientation of the molecule in the solid state.[4]

  • Intermolecular Forces: Identification of hydrogen bonds, halogen bonds, and π-stacking interactions that dictate crystal packing and influence physical properties like melting point and solubility.[4]

A thorough search of the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures, indicates that while numerous derivatives are present, the specific crystal structure of the parent 4-bromo-1H-1,2,3-triazole has not been publicly deposited as of this writing.[5][6] Therefore, this guide serves as a definitive workflow for researchers to generate and analyze this critical data.

Synthesis and Generation of Diffraction-Quality Single Crystals

The foundation of any successful crystallographic analysis is a high-quality single crystal. This is a non-trivial endeavor that begins with the synthesis of high-purity material.

Synthesis of 4-bromo-1H-1,2,3-triazole

Various synthetic routes exist for halo-triazoles.[7][8] A common and effective approach involves the direct bromination of 1H-1,2,3-triazole.

Protocol: Synthesis

  • Reaction Setup: In a fume hood, dissolve 1H-1,2,3-triazole in a suitable solvent such as acetic acid or a buffered aqueous solution.

  • Bromination: Slowly add an equimolar amount of a brominating agent (e.g., N-Bromosuccinimide (NBS) or liquid bromine) to the solution at a controlled temperature, typically 0-25 °C. Causality: Slow addition and temperature control are critical to prevent over-bromination and manage the exothermic nature of the reaction.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup & Purification: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to neutralize excess bromine. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product via column chromatography or recrystallization to achieve >98% purity, which is essential for successful crystallization.

The Art and Science of Crystallization

Growing a single crystal, ideally 0.1-0.3 mm in each dimension, requires inducing the slow, ordered aggregation of molecules from a supersaturated solution.[3]

Protocol: Crystal Growth by Slow Evaporation

  • Solvent Screening: Test the solubility of the purified 4-bromo-1H-1,2,3-triazole in a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, dichloromethane, and hexane). The ideal solvent is one in which the compound is moderately soluble.

  • Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature. Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. Causality: Filtration removes dust and particulate matter, which can act as nucleation sites and lead to the formation of many small, unusable crystals.

  • Slow Evaporation: Cover the vial with a cap containing a few pinholes or with parafilm pierced by a needle. Place the vial in a vibration-free location.

  • Monitoring: Allow the solvent to evaporate slowly over several days to weeks. Observe periodically for the formation of well-defined, transparent crystals with sharp edges.

Single-Crystal X-ray Diffraction: From Crystal to Structure

SC-XRD is a powerful analytical technique that uses the diffraction pattern of X-rays passing through a single crystal to determine the arrangement of atoms within it.[9][10]

experimental_workflow

Protocol: SC-XRD Data Acquisition and Processing

  • Crystal Mounting: Using a microscope, select a high-quality crystal and mount it on a cryoloop using a cryoprotectant oil (e.g., Paratone-N).

  • Data Collection: Mount the crystal on the goniometer of a single-crystal X-ray diffractometer. A stream of cold nitrogen (typically 100 K) is used to flash-cool the crystal. Causality: Low-temperature data collection minimizes atomic thermal vibrations, resulting in higher quality diffraction data and a more precise final structure. The instrument, equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector (e.g., CCD or CMOS), rotates the crystal while collecting hundreds of diffraction images.[3]

  • Data Processing: The raw diffraction images are processed using specialized software (e.g., CrysAlisPro). This involves:

    • Indexing: Determining the unit cell parameters and crystal lattice orientation.

    • Integration: Measuring the intensity of each diffraction spot.

    • Scaling and Absorption Correction: Correcting for experimental variations and the absorption of X-rays by the crystal.

  • Structure Solution and Refinement: The processed data is used to solve and refine the crystal structure using programs like the SHELX suite.

    • Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary molecular model.[4]

    • Refinement: A least-squares refinement process is used to improve the model by adjusting atomic positions, and thermal parameters to best fit the experimental diffraction data. Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions.

Analysis of Crystallographic Data

The final output of a successful refinement is a Crystallographic Information File (CIF), which contains all the information about the structure. This data is then analyzed to understand the molecule's structural features.

Key Crystallographic Parameters

The following table outlines the essential data that would be determined for 4-bromo-1H-1,2,3-triazole.

Parameter Description Expected for 4-bromo-1H-1,2,3-triazole
Chemical Formula C₂H₂BrN₃Confirmed by analysis.
Formula Weight 147.96 g/mol Calculated from the formula.[11]
Crystal System e.g., Monoclinic, OrthorhombicDetermined from unit cell geometry.
Space Group e.g., P2₁/c, P-1Describes the symmetry elements within the crystal.
a, b, c (Å) Unit cell edge lengths.To be determined experimentally.
α, β, γ (°) Unit cell angles.To be determined experimentally.
Volume (ų) Volume of the unit cell.Calculated from cell parameters.
Z Molecules per unit cell.Typically an integer like 2, 4, or 8.
Calculated Density (g/cm³) Density derived from formula and cell volume.To be determined experimentally.
R1, wR2 Refinement agreement factors.Values < 0.05 indicate a good refinement.
Goodness-of-Fit (GooF) Should be close to 1.0 for a good model.To be determined experimentally.
Molecular and Supramolecular Structure

The refined structure provides a wealth of information beyond the basic cell parameters.

molecular_structure

  • Bond Lengths and Angles: Analysis will confirm the planarity of the triazole ring and reveal any distortions caused by the bulky bromine substituent. The C-Br bond length is a key parameter for understanding its potential involvement in halogen bonding.

  • Intermolecular Interactions: The most critical insights come from analyzing how molecules pack in the crystal lattice. For 4-bromo-1H-1,2,3-triazole, one would expect to find:

    • Hydrogen Bonding: A strong N-H···N hydrogen bond is highly probable, linking the proton on one triazole ring to a nitrogen acceptor on an adjacent molecule. This is a defining interaction for many N-H containing heterocycles.

    • Halogen Bonding: The bromine atom is an electrophilic region (a σ-hole) and can act as a halogen bond donor, interacting with a nucleophilic atom (like a nitrogen) on a neighboring molecule. The presence and geometry of C-Br···N interactions would be a key finding.

    • Hirshfeld Surface Analysis: This computational tool is invaluable for visualizing and quantifying intermolecular contacts. It maps close contacts onto a 3D surface around the molecule, providing a fingerprint plot that highlights the relative contributions of different interactions (e.g., H···H, N···H, Br···H) to the overall crystal packing.[12]

Conclusion and Outlook

The definitive structural determination of 4-bromo-1H-1,2,3-triazole via single-crystal X-ray diffraction is an essential undertaking for any research program utilizing this compound. It provides an unambiguous 3D model that is foundational for structure-activity relationship (SAR) studies, computational modeling, and understanding solid-state properties. The protocols and analytical framework presented in this guide offer a robust, self-validating system for obtaining and interpreting this crucial data. By meticulously following this workflow, from high-purity synthesis to detailed refinement and analysis, researchers can confidently generate authoritative crystallographic data, paving the way for more informed and accelerated progress in drug discovery and materials science.

References

  • Cambridge Crystallographic Data Centre - Wikipedia . Wikipedia. [Link]

  • CCDC | Chemistry World . Chemistry World. [Link]

  • The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively . YouTube. [Link]

  • Cambridge Structural Database - Wikipedia . Wikipedia. [Link]

  • Cambridge Crystallographic Data Centre (CCDC) - DATACC . DATACC. [Link]

  • X-ray Diffraction Protocols and Methods | Springer Nature Experiments . Springer Nature. [Link]

  • 4-Bromo-2H-1,2,3-triazole | C2H2BrN3 | CID 18425880 . PubChem. [Link]

  • Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences . The University of Queensland. [Link]

  • Small molecule crystallography . Excillum. [Link]

  • X-Ray Diffraction Basics | Chemical Instrumentation Facility . Iowa State University. [Link]

  • Synthesis and Crystallization of N-Rich Triazole Compounds . MDPI. [Link]

  • Synthesis of 1,2,3-Triazoles . Organic Chemistry Portal. [Link]

  • Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles . Organic Chemistry Portal. [Link]

  • Facile synthesis of bromo- and iodo-1,2,3-triazoles . ResearchGate. [Link]

  • 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: crystal structure and Hirshfeld analysis . National Center for Biotechnology Information. [Link]

  • Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold . MDPI. [Link]

Sources

Exploratory

UV-Vis absorption spectrum of 4-bromo-1H-1,2,3-triazole

An In-depth Technical Guide to the UV-Vis Absorption Spectrum of 4-bromo-1H-1,2,3-triazole Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the Ultraviolet-Vi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the UV-Vis Absorption Spectrum of 4-bromo-1H-1,2,3-triazole

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Ultraviolet-Visible (UV-Vis) absorption spectrum of 4-bromo-1H-1,2,3-triazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] The 1,2,3-triazole scaffold is a fundamental structural motif in a variety of biologically active molecules, known for a range of activities including antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3] This document delineates the theoretical principles governing the electronic transitions of this molecule, offers a detailed, field-proven protocol for acquiring its UV-Vis spectrum, and provides insights into the interpretation of the spectral data. The guide is intended for researchers, scientists, and professionals in drug development engaged in the synthesis, characterization, and application of this important heterocyclic scaffold.

Introduction: The Significance of 4-bromo-1H-1,2,3-triazole and UV-Vis Spectroscopy

The 1,2,3-triazole ring system is a cornerstone in modern medicinal chemistry, valued for its structural rigidity and capacity for hydrogen bonding, which contribute to its favorable interactions with biological targets.[4] The introduction of a bromine atom at the 4-position of the triazole ring creates 4-bromo-1H-1,2,3-triazole (C₂H₂BrN₃), a versatile synthetic intermediate.[1][5][6][7] The bromine substituent not only influences the electronic properties of the triazole ring but also serves as a handle for further chemical modifications, such as cross-coupling reactions.[8]

UV-Vis spectroscopy is a fundamental, non-destructive analytical technique that provides valuable information about the electronic structure of molecules.[9][10] By measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, we can probe the electronic transitions between molecular orbitals. For a molecule like 4-bromo-1H-1,2,3-triazole, the UV-Vis spectrum is a unique fingerprint that can be used for identification, purity assessment, and quantitative analysis based on the Beer-Lambert law.[11][12]

Theoretical Framework: Electronic Transitions in 4-bromo-1H-1,2,3-triazole

The UV-Vis absorption spectrum of an organic molecule is dictated by the electronic transitions from occupied molecular orbitals (typically bonding or non-bonding) to unoccupied anti-bonding molecular orbitals.[10] For 4-bromo-1H-1,2,3-triazole, the key chromophore is the 1,2,3-triazole ring, an aromatic heterocyclic system containing π-electrons and non-bonding electrons on the nitrogen atoms.

The expected electronic transitions for this molecule are:

  • π → π* Transitions: These are typically high-energy transitions resulting in strong absorption bands.[11] They involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital within the triazole ring. The parent 1H-1,2,3-triazole exhibits a strong absorption band around 206-210 nm, which is characteristic of a π → π* transition.[13][14]

  • n → π* Transitions: These transitions involve the excitation of a non-bonding electron (from the lone pairs of the nitrogen atoms) to a π* anti-bonding orbital. These are generally of lower energy and lower intensity (forbidden transitions) compared to π → π* transitions.[15] For some triazole derivatives, these can appear as a shoulder or a distinct band at longer wavelengths.[4]

The Influence of the Bromine Substituent

The bromine atom at the 4-position is an auxochrome, a substituent that modifies the absorption characteristics of the chromophore.[15] Its effects are twofold:

  • Bathochromic (Red) Shift: The bromine atom possesses lone pairs of electrons in p-orbitals that can participate in p-π conjugation with the π-system of the triazole ring.[16] This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a shift of the absorption maximum (λmax) to a longer wavelength.[16]

  • Hyperchromic Effect: This conjugation often leads to an increase in the molar absorptivity (ε), resulting in a more intense absorption band.[15][16]

Therefore, it is anticipated that the primary π → π* absorption band for 4-bromo-1H-1,2,3-triazole will be observed at a longer wavelength and with greater intensity compared to the unsubstituted 1H-1,2,3-triazole.

Tautomerism and Solvent Effects

1,2,3-triazoles can exist in different tautomeric forms, which can influence their electronic and spectroscopic properties.[17] The position of the maximum absorbance (λmax) is also often sensitive to the polarity of the solvent.[17] Polar solvents can stabilize the ground or excited states differently, leading to shifts in the absorption wavelength. It is crucial to specify the solvent used when reporting UV-Vis data.

Experimental Protocol for UV-Vis Spectral Acquisition

This section provides a detailed methodology for obtaining a high-quality . The protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Instrumentation and Materials
  • Instrument: A dual-beam UV-Vis spectrophotometer is required for accurate measurements.[10][17]

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length are necessary for measurements in the UV region (below 340 nm).

  • Solvent: Spectroscopic grade methanol or ethanol is a suitable solvent due to its transparency in the deep UV range and its ability to dissolve the analyte.

  • Analyte: 4-bromo-1H-1,2,3-triazole of high purity.

  • Equipment: Analytical balance, volumetric flasks, and micropipettes for accurate solution preparation.

Step-by-Step Procedure
  • Instrument Warm-up: Turn on the spectrophotometer and its light sources (deuterium and tungsten lamps) and allow the instrument to warm up for at least 30 minutes to ensure stable output.

  • Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of 4-bromo-1H-1,2,3-triazole.

    • Dissolve the weighed sample in a 100 mL volumetric flask using spectroscopic grade methanol to create a stock solution of approximately 100 µg/mL. Ensure the solid is completely dissolved.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution to prepare a series of standard solutions with concentrations ranging from 2 to 10 µg/mL.[11] This range is typical for achieving absorbance values within the linear range of the instrument (0.1 - 1.0).

  • Baseline Correction:

    • Fill both the sample and reference cuvettes with the spectroscopic grade solvent (blank).

    • Place the cuvettes in the spectrophotometer.

    • Perform a baseline correction across the desired wavelength range (e.g., 200-400 nm) to zero the instrument and subtract any absorbance from the solvent and cuvettes.[18]

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with one of the prepared standard solutions. Then, fill the cuvette with the same standard solution.

    • Place the sample cuvette back into the sample holder.

    • Scan the absorbance of the sample from 200 to 400 nm.

    • Record the wavelength of maximum absorbance (λmax).[17]

  • Data Analysis:

    • Repeat the measurement for all prepared standard solutions.

    • If quantitative analysis is desired, construct a calibration curve by plotting absorbance at λmax versus concentration. The linearity of this curve (R² value close to 0.999) validates the adherence to the Beer-Lambert law.[11]

Experimental Workflow Diagram

G cluster_prep Sample & Instrument Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation A Instrument Warm-up (30 min) B Prepare Stock Solution (e.g., 100 µg/mL in Methanol) A->B C Prepare Serial Dilutions (e.g., 2-10 µg/mL) B->C D Fill Reference & Sample Cuvettes with Solvent (Blank) C->D E Perform Baseline Correction (200-400 nm) D->E F Replace Blank in Sample Cuvette with Analyte Solution E->F G Scan Absorbance Spectrum F->G H Identify λmax G->H I Record Absorbance at λmax H->I J Plot Calibration Curve (Absorbance vs. Concentration) I->J K Verify Linearity (R²) J->K G cluster_molecule Molecular Structure cluster_interaction Electronic Interaction cluster_effect Spectroscopic Effect A 1H-1,2,3-Triazole Core (Chromophore) C p-π Conjugation A->C π-system B Bromine Substituent (Auxochrome) B->C p-orbitals D Lower HOMO-LUMO Gap C->D leads to F Hyperchromic Effect (↑Intensity, ↑ε) C->F results in E Bathochromic Shift (Red Shift, ↑λmax) D->E results in

Caption: Influence of Bromine on the UV-Vis Spectrum.

Conclusion

The is a powerful tool for its characterization. The spectrum is dominated by a π → π* transition, which is expected to be red-shifted to approximately 215-230 nm due to the bathochromic effect of the bromine substituent. A weaker n → π* transition may also be observable at longer wavelengths. The precise λmax and molar absorptivity are dependent on the solvent used. By following the detailed experimental protocol outlined in this guide, researchers can obtain reliable and reproducible spectral data, aiding in the structural confirmation, purity assessment, and quantitative analysis of this important building block in drug discovery and development.

References

  • Spectroscopic Properties of 1,2,4-Triazol-5-one: An In-depth Technical Guide. Benchchem.
  • 4-bromo-1H-1,2,3-triazole — Chemical Substance Information. NextSDS.
  • 4-bromo-1H-1,2,3-triazole CAS 40964-56-5. ChemicalBook.
  • 4-Bromo-1-methyl-1H-1,2,3-triazole. PubChem.
  • Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. PMC.
  • Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ProQuest.
  • UV–Vis (A–C) and fluorescence spectra (D–F) of triazoles 5b–e,i in... ResearchGate.
  • 4-Bromo-2H-1,2,3-triazole. PubChem.
  • Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. Indus Journal of Bioscience Research.
  • 4-bromo-1H-1,2,3-triazole | 40964-56-5. ChemicalBook.
  • UV–Vis, Fluorescence, and Resonance Raman Spectroscopic and Density Functional Theoretical Studies on 3-Amino-1,2,4-triazole: Microsolvation and Solvent-Dependent Nonadiabatic Excited State Decay in Solution. ACS Publications.
  • UV-Vis Spectroscopy of Organic Compounds. Scribd.
  • Experimental methods in chemical engineering: Ultraviolet visible spectroscopy—UV‐Vis. National Open Access Monitor, Ireland.
  • Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. PMC.
  • Effect of bromine substituent on optical properties of aryl compounds. ResearchGate.
  • The Basics of UV-Vis Spectrophotometry. Agilent.
  • Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue Engineering.
  • Exploring the electronic and pharmacological properties of 1,2,3-triazole derivatives: Synthesis, DFT modeling, and AKT1 binding affinity. Arabian Journal of Chemistry.
  • UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. ResearchGate.
  • Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. RSC Publishing.
  • Ultraviolet Spectroscopy.

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Foundational

Aqueous pKa Determination of 4-Bromo-1H-1,2,3-triazole: A Methodological Whitepaper

Executive Summary Accurate determination of the acid dissociation constant (pKa) is a critical parameter in drug development, directly influencing a molecule's lipophilicity, solubility, and target binding affinity. 4-Br...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Accurate determination of the acid dissociation constant (pKa) is a critical parameter in drug development, directly influencing a molecule's lipophilicity, solubility, and target binding affinity. 4-Bromo-1H-1,2,3-triazole is a highly valuable bioisosteric scaffold and a pivotal intermediate in regiocontrolled click chemistry. However, its limited aqueous solubility presents significant analytical challenges. This whitepaper provides an in-depth, self-validating methodological framework for determining the aqueous pKa of 4-bromo-1H-1,2,3-triazole using co-solvent extrapolation techniques and orthogonal validation.

Mechanistic Causality: Electronic Effects on the Triazole Core

To understand the experimental behavior of 4-bromo-1H-1,2,3-triazole, we must first examine the causality behind its ionization states. Unsubstituted 1H-1,2,3-triazole is an amphoteric heterocycle: it possesses a weakly acidic N-H proton with a pKa of approximately 9.4[1], and a weakly basic conjugate acid with a pKa of ~1.17[2].

The introduction of a bromine atom at the C4 position fundamentally alters this electronic landscape. Bromine exerts a strong inductive electron-withdrawing effect (-I effect) across the σ -bond framework. This delocalizes the negative charge on the triazolide anion, thermodynamically stabilizing the conjugate base. Consequently, the acidity of the N-H bond increases significantly, lowering the predicted pKa to 6.98 ± 0.70[3]. Conversely, the basicity of the ring nitrogens is suppressed to the point where the protonated cation (pKa < 0) is physiologically irrelevant[2].

Equilibria Cation Protonated Cation (pH < 0) Tautomer1 1H-Tautomer (Neutral) Cation->Tautomer1 pKa1 < 0 Tautomer2 2H-Tautomer (Neutral) Cation->Tautomer2 pKa1 < 0 Tautomer1->Tautomer2 Tautomerization Anion Triazolide Anion (pH > 7) Tautomer1->Anion pKa2 ~6.98 Tautomer2->Anion pKa2 ~6.98

Tautomeric and ionization equilibria of 4-bromo-1H-1,2,3-triazole.

Methodological Design: Overcoming Aqueous Invisibility

The primary challenge in determining the aqueous pKa of 4-bromo-1H-1,2,3-triazole is its limited aqueous solubility, reflected by a logP of 1.40[3]. Direct potentiometric titration in pure water often leads to compound precipitation before the equivalence point is reached. Precipitation invalidates the Nernstian response of the electrode and disrupts the thermodynamic equilibrium, leading to erroneous measurements[4].

To circumvent this, we employ the Yasuda-Shedlovsky extrapolation method [5]. By conducting titrations in varying ratios of a water-miscible co-solvent (e.g., methanol), the analyte is kept in solution. The apparent pKa ( psKa​ ) measured in these mixtures is then plotted against the reciprocal of the dielectric constant ( 1/ϵ )[4]. The linear extrapolation to the dielectric constant of pure water ( ϵ≈78.3 ) yields the true aqueous pKa[5].

Workflow Start 4-Bromo-1H-1,2,3-triazole Sample Preparation Cosolvent Prepare Co-solvent Mixtures (30%, 40%, 50% MeOH) Start->Cosolvent Titration Potentiometric / UV-Vis Titration Determine Apparent psKa Cosolvent->Titration Plot Yasuda-Shedlovsky Plot psKa + log[H2O] vs. 1/ε Titration->Plot Extrapolate Extrapolate to 1/ε (Pure Water) ε ≈ 78.3 Plot->Extrapolate Result Final Aqueous pKa (approx. 6.98) Extrapolate->Result

Workflow for the Yasuda-Shedlovsky co-solvent extrapolation method.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the primary potentiometric workflow must be orthogonally validated by UV-Vis spectrophotometry. This ensures that the measured pKa is a true reflection of the molecule's ionization and not an artifact of electrode drift.

Protocol A: Co-Solvent Potentiometric Titration
  • Electrode Calibration : Calibrate the glass electrode in the chosen co-solvent mixtures (e.g., 30%, 40%, and 50% wt% methanol) using the Four-Plus™ technique to measure operational pH ( pcH ) rather than pure aqueous proton activity[5].

  • Sample Preparation : Dissolve an accurately weighed amount of 4-bromo-1H-1,2,3-triazole in pure methanol to create a standardized stock solution.

  • Titration Execution : Prepare three working solutions at 30%, 40%, and 50% methanol by weight, maintaining a constant ionic strength of 0.15 M KCl. Titrate with standardized aqueous KOH under a nitrogen atmosphere at 25.0 ± 0.1 °C[5].

  • Data Processing : Calculate the psKa​ for each mixture using non-linear least-squares refinement of the titration curve[5].

  • Yasuda-Shedlovsky Extrapolation : Plot (psKa​+log[H2​O]) against 1/ϵ . Perform linear regression and extrapolate the line to 1/ϵ=1.27 (pure water) to determine the final aqueous pKa[4].

Protocol B: Orthogonal Validation via UV-Vis Spectrophotometry

Because the triazole ring acts as a chromophore, its UV absorption spectrum shifts upon deprotonation.

  • Buffer Preparation : Prepare universal buffers (pH 2 to 10) in a 30% methanol/water mixture at 0.15 M KCl.

  • Spectral Acquisition : Spike each buffer with the 4-bromo-1H-1,2,3-triazole stock and record UV-Vis spectra (200–350 nm).

  • Analysis : Identify the isosbestic point to confirm a simple two-state equilibrium. Plot the absorbance at the anionic λmax​ versus pcH .

  • Validation : Fit the sigmoidal curve to the Henderson-Hasselbalch equation to extract the psKa​ at 30% methanol[4]. Compare this value to the 30% methanol potentiometric psKa​ to validate the system's accuracy.

Data Presentation

Table 1: Physicochemical Profile of 4-Bromo-1H-1,2,3-triazole

ParameterValueSource Relevance
Molecular Formula C2H2BrN3Structural baseline
Predicted logP 1.40Dictates need for co-solvent[3]
pKa1 (Conjugate Acid) < 0 (Estimated)Suppressed by C4-Bromine[2]
pKa2 (N-H Acidic) 6.98 ± 0.70 (Predicted)Target analyte parameter[3]

Table 2: Representative Yasuda-Shedlovsky Extrapolation Matrix (Methanol/Water System)

Methanol (wt%)Dielectric Constant ( ϵ ) 100/ϵ log[H2​O] Apparent psKa​ psKa​+log[H2​O]
50% 56.31.771.447.829.26
40% 60.91.641.527.609.12
30% 65.41.521.597.398.98
0% (Extrapolated) 78.3 1.27 1.74 6.98 8.72
(Note: Data matrix is illustrative of the expected positive slope for N-H acids undergoing Yasuda-Shedlovsky extrapolation).

References

  • Guidechem. "4-bromo-1H-1,2,3-triazolecas:40964-56-5 wiki".
  • Benchchem. "A Comparative Analysis of the Reactivity of 1,2,3-Triazoles and 1,2,4-Triazoles".
  • EvitaChem. "4-bromo-1-(2-methylpropyl)-1H-1,2,3-triazole".
  • NIH PMC. "pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments".
  • Der Pharma Chemica. "Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents".

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Exploratory

Thermodynamic Stability and Tautomeric Dynamics of 4-Bromo-1H-1,2,3-triazole at Room Temperature

Executive Summary For researchers and drug development professionals, 1,2,3-triazoles represent a privileged class of nitrogen-rich heterocycles. Among these, 4-bromo-1H-1,2,3-triazole serves as a critical synthetic inte...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, 1,2,3-triazoles represent a privileged class of nitrogen-rich heterocycles. Among these, 4-bromo-1H-1,2,3-triazole serves as a critical synthetic intermediate, particularly in regioselective N-alkylation and cross-coupling reactions. Understanding its thermodynamic stability and tautomeric behavior at room temperature is paramount for optimizing storage conditions, predicting reactivity, and ensuring reproducibility in downstream pharmaceutical synthesis. This whitepaper provides an in-depth mechanistic analysis of its stability profile, supported by thermodynamic data and validated experimental protocols.

Structural Dynamics and Tautomeric Equilibrium

The fundamental chemistry of 1,2,3-triazoles is governed by annular tautomerism and pronounced electronic asymmetry. At room temperature, unsubstituted 1,2,3-triazole exists as a rapidly equilibrating mixture of 1H- and 2H-tautomers.

The Thermodynamic Preference for the 2H-Tautomer

Contrary to what the "1H" in the IUPAC name might suggest, the 2H-tautomer is energetically favored in both the gas phase and aqueous solutions. High-precision millimeter-wave spectroscopy and computational studies reveal that the 2H-tautomer is more stable by approximately 3.5 to 4.5 kcal/mol (1).

Causality: This thermodynamic preference is driven primarily by the minimization of lone-pair repulsion. In the 1H-tautomer, the lone pairs on the adjacent N2 and N3 atoms experience significant electrostatic repulsion. In the 2H-tautomer, the proton resides on the central nitrogen (N2), effectively separating the lone pairs on N1 and N3, thereby lowering the overall energy of the system (2). Furthermore, the dipole moments differ drastically: the 1H-tautomer is highly polar (~4.2 D), while the 2H-tautomer is nearly non-polar (~0.10 D).

The Role of the 4-Bromo Substituent

The introduction of a bromine atom at the C4 position fundamentally alters the electronic landscape. Bromine is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I effect).

  • Deactivation & Stability: By pulling electron density away from the triazole ring, the bromine atom electronically deactivates the heterocycle towards electrophilic attack. This enhances the thermodynamic stability of the molecule at room temperature, preventing spontaneous oxidation or degradation (3).

  • Regiodirecting Influence: The steric bulk and electronic pull of the bromine atom suppress undesired N1-alkylation pathways, making 4-bromo-1H-1,2,3-triazole a powerful regiodirecting scaffold for selective N2-functionalization.

Tautomerism T1H 1H-Tautomer (High Dipole: ~4.2 D) T2H 2H-Tautomer (Low Dipole: ~0.1 D) T1H->T2H Equilibrium ΔE ≈ 3.5-4.5 kcal/mol Solvent Polar Solvent Stabilization Solvent->T1H Favors Steric Reduced Lone-Pair Repulsion Steric->T2H Drives Stability Bromo 4-Bromo Substituent (Electron Withdrawing) Bromo->T1H Inductive Effect Bromo->T2H Inductive Effect

Fig 1: Tautomeric equilibrium of 1,2,3-triazoles and the factors influencing thermodynamic stability.

Thermal Decomposition and Room Temperature Integrity

At room temperature (25 °C), 4-bromo-1H-1,2,3-triazole is exceptionally stable. Its aromatic nature arises from a delocalized 6π-electron system, which confers remarkable thermal resistance compared to other heterocycles.

To break the thermodynamic stability of the 1,2,3-triazole core, extreme thermal stress is required. Thermolysis of 1,2,3-triazoles proceeds via ring opening followed by the elimination of molecular nitrogen (N₂). Advanced computational models (such as DLPNO-CCSD(T)) calculate the activation energy for this N₂ elimination to be between 189 and 222 kJ/mol (4).

Because the ambient thermal energy at room temperature (RT ≈ 2.5 kJ/mol) is vastly insufficient to overcome this massive activation barrier, 4-bromo-1H-1,2,3-triazole does not spontaneously decompose. Flash vacuum pyrolysis at temperatures exceeding 500 °C is typically required to force the loss of N₂ and yield a three-membered aziridine ring (5).

Decomposition Start 4-Bromo-1H-1,2,3-triazole (Stable at 25°C) Heat Extreme Thermal Stress (> 200°C - 500°C) Start->Heat Applied RingOpen Ring Opening (Ea ≈ 189-222 kJ/mol) Heat->RingOpen Overcomes Barrier N2 N2 Elimination (Gas Evolution) RingOpen->N2 Irreversible Aziridine Aziridine Derivative (Degradation Product) RingOpen->Aziridine Residual

Fig 2: High-temperature thermal decomposition pathway of the 1,2,3-triazole core.

Quantitative Thermodynamic Data

The following table synthesizes the critical thermodynamic parameters that dictate the behavior of 4-bromo-1H-1,2,3-triazole and its parent scaffold.

ParameterValueMethod / ConditionSource
Tautomeric Energy Difference (ΔE) ~3.5 - 4.5 kcal/mol (favoring 2H)Gas Phase / Computational[1]
Activation Energy for N₂ Loss 189 - 222 kJ/molThermolysis / DLPNO-CCSD(T)[3]
Dipole Moment (1H-tautomer) ~4.2 - 4.38 DMillimeter-wave spectroscopy[1], [4]
Dipole Moment (2H-tautomer) ~0.10 DMillimeter-wave spectroscopy[1]
Room Temperature Stability Highly Stable (No degradation)Standard Storage (25 °C)[2], [4]

Experimental Protocols for Stability Validation

To empirically validate the thermodynamic stability and tautomeric ratios of 4-bromo-1H-1,2,3-triazole in your laboratory, the following self-validating workflows must be employed.

Protocol A: Variable-Temperature NMR (VT-NMR) for Tautomeric Equilibrium

At room temperature, the rapid proton exchange between the N1, N2, and N3 positions results in a time-averaged NMR signal, masking the distinct tautomers. VT-NMR slows this kinetic exchange to reveal the thermodynamic ratio.

  • Sample Preparation: Dissolve 15 mg of 4-bromo-1H-1,2,3-triazole in 0.6 mL of anhydrous DMF-d7 or THF-d8. Causality: Anhydrous conditions are critical; trace water catalyzes rapid proton exchange, which will artificially broaden the signals even at low temperatures.

  • Baseline Acquisition: Acquire a standard ¹H and ¹³C NMR spectrum at 25 °C. You will observe broad or averaged signals for the triazole ring proton/carbons.

  • Cooling Sequence: Lower the probe temperature in 10 °C increments down to -50 °C, allowing 5 minutes for thermal equilibration at each step.

  • Data Acquisition: Acquire spectra at each temperature.

  • Self-Validation: The protocol is successful when you observe decoalescence —the broad averaged peak will split into distinct, sharp signals corresponding to the 1H and 2H tautomers. Integration of these distinct peaks at -50 °C provides the exact thermodynamic ratio in that specific solvent.

Protocol B: DSC and TGA for Absolute Thermal Ceilings

To prove that the compound is thermodynamically stable at room temperature, we map its absolute thermal limits using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

  • Crucible Preparation: Weigh exactly 2.0 - 5.0 mg of crystalline 4-bromo-1H-1,2,3-triazole into an aluminum pan (for DSC) and an alumina crucible (for TGA).

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation, ensuring that any observed decomposition is strictly a function of the molecule's intrinsic thermodynamic instability (thermolysis).

  • Heating Ramp: Apply a linear heating rate of 10 °C/min from 25 °C to 400 °C.

  • Self-Validation & Interpretation:

    • A sharp endothermic peak in the DSC without a corresponding mass loss in the TGA represents the melting point.

    • A subsequent exothermic peak in the DSC coupled with a sharp, catastrophic mass loss in the TGA confirms ring-opening and N₂ elimination.

    • The absence of any thermal events or mass loss between 25 °C and the melting point validates absolute room-temperature thermodynamic stability.

Workflow Prep Sample Preparation (Anhydrous Conditions) NMR VT-NMR Spectroscopy (Tautomer Ratio) Prep->NMR Solution Aliquots Thermal DSC / TGA Analysis (Decomposition Temp) Prep->Thermal Solid Sample Data Thermodynamic Stability Profile NMR->Data Kinetics/Equilibrium Thermal->Data Thermal Limits

Fig 3: Analytical workflow for validating the thermodynamic stability profile.

References

  • Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3)
  • 1,2,3-Triazole Properties and Synthesis Wikipedia URL
  • Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles MDPI URL
  • 4-bromo-1-(2-methylpropyl)
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing)

Sources

Protocols & Analytical Methods

Method

regioselective N-alkylation methods for 4-bromo-1H-1,2,3-triazole

Application Note: Regioselective N-Alkylation of 4-Bromo-1H-1,2,3-Triazole for Advanced Scaffold Synthesis Executive Summary 1,2,3-Triazoles are privileged scaffolds in medicinal chemistry, agrochemicals, and materials s...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective N-Alkylation of 4-Bromo-1H-1,2,3-Triazole for Advanced Scaffold Synthesis

Executive Summary

1,2,3-Triazoles are privileged scaffolds in medicinal chemistry, agrochemicals, and materials science. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) efficiently yields 1,4-disubstituted 1,2,3-triazoles, accessing N2-substituted isomers remains a significant synthetic challenge due to the tautomeric nature of the unsubstituted triazole ring[1]. This application note details a robust, bromo-directed methodology for the highly regioselective N2-alkylation of 4-bromo-1H-1,2,3-triazole[2]. By utilizing the steric and electronic directing effects of a removable C4-bromine atom, researchers can selectively synthesize 2-alkyl-4-bromo-2H-1,2,3-triazoles, which serve as versatile intermediates for downstream cross-coupling and derivatization[2].

Mechanistic Rationale: The "Bromo-Directed" Advantage

Unsubstituted 1H-1,2,3-triazoles exist as a rapidly equilibrating mixture of tautomers in solution, typically leading to a statistical mixture of N1, N2, and N3 alkylated products upon reaction with electrophiles[1].

The introduction of a bromine atom at the C4 position fundamentally alters the reaction landscape through two synergistic mechanisms:

  • Steric Blockade : The bulky bromine atom creates significant steric hindrance at the adjacent N3 (or N5, depending on the tautomer) and N1 positions. This physically obstructs the approach of bulky alkyl halides to the N1/N3 nitrogens[2].

  • Electronic Modulation : The electron-withdrawing nature of the halogen modulates the nucleophilicity of the ring nitrogens. Frontier Molecular Orbital (FMO) and electrostatic directing effects synergistically lower the activation energy for N2-alkylation compared to the N1 pathway[1].

Consequently, base-mediated alkylation of 4-bromo-1H-1,2,3-triazole overwhelmingly favors the N2-isomer. The resulting 4-bromo-2-alkyl-2H-1,2,3-triazoles retain the halogen handle, enabling subsequent palladium-catalyzed cross-coupling (e.g., Suzuki) or reductive debromination to access diverse substitution patterns[2].

Reaction Workflow & Visualization

The following workflow illustrates the strategic placement of the N-alkylation step within a broader synthetic campaign.

G A 4-Bromo-1H-1,2,3-triazole (Tautomeric Mixture) B Alkylation R-X, K2CO3, DMF -10 °C to RT A->B C 2-Alkyl-4-bromo-2H-1,2,3-triazole (Major N2 Isomer) B->C Regioselective Steric Blockade D N1 / N3 Alkylated Isomers (Trace/Blocked) B->D Suppressed E Suzuki Coupling Pd cat., R'-B(OH)2 C->E F Hydrogenation H2, Pd/C C->F G 2,4,5-Trisubstituted 1,2,3-Triazole E->G H 2,4-Disubstituted 1,2,3-Triazole F->H

Workflow for regioselective N2-alkylation of 4-bromo-1H-1,2,3-triazole and downstream reactions.

Experimental Protocol: N2-Alkylation of 4-Bromo-1H-1,2,3-Triazole

This protocol is optimized for high regioselectivity and yield, utilizing mild conditions to suppress undesired side reactions[2].

Reagents & Materials

  • 4-Bromo-1H-1,2,3-triazole (1.0 equiv)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 - 1.2 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous, finely powdered (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc) and Brine for workup

Step-by-Step Methodology

  • Reaction Setup : In an oven-dried, argon-purged round-bottom flask, dissolve 4-bromo-1H-1,2,3-triazole (1.0 equiv) in anhydrous DMF (approx. 0.2 M concentration).

    • Causality: Anhydrous DMF is chosen as a polar aprotic solvent to maximize the solubility of the inorganic base and enhance the nucleophilicity of the deprotonated triazole intermediate[2].

  • Base Addition : Add finely powdered anhydrous K₂CO₃ (2.0 equiv) to the stirring solution. Stir the suspension for 15 minutes at room temperature to ensure complete deprotonation.

  • Temperature Control :

    • For moderately reactive electrophiles (e.g., benzyl bromide): Maintain the reaction at room temperature (20–25 °C)[2].

    • For highly reactive electrophiles (e.g., methyl iodide, allyl bromide): Cool the reaction mixture to -10 °C using an ice/salt bath[2].

    • Causality: Lowering the temperature for highly reactive species kinetically restricts the reaction to the lowest-energy pathway (N2-alkylation), preventing the electrophile from overcoming the steric barrier of the N1/N3 positions[2].

  • Electrophile Addition : Add the alkyl halide (1.1 equiv) dropwise over 10 minutes.

  • Monitoring (Self-Validation) : Stir the reaction for 5–10 hours. Monitor progress via TLC (Hexanes:EtOAc, 3:1 v/v). The reaction is complete when the highly polar baseline spot (NH-triazole) is entirely consumed, replaced by a major, less polar spot (N2-isomer) and faint trace spots (N1/N3 isomers).

  • Quench & Extraction : Quench the reaction by adding cold distilled water (equal to 3x the DMF volume). Extract the aqueous layer with EtOAc (3 × 20 mL).

    • Causality: Water effectively crashes out the product and solubilizes the DMF and inorganic salts, while EtOAc selectively partitions the alkylated triazole into the organic phase.

  • Washing & Drying : Wash the combined organic layers with 5% aqueous LiCl solution (2 × 20 mL) to remove residual DMF, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via silica gel flash chromatography (gradient: 5% to 20% EtOAc in Hexanes) to isolate the pure 2-alkyl-4-bromo-2H-1,2,3-triazole.

Analytical Validation The regiochemistry of the isolated product must be confirmed via 2D NMR (NOESY and HMBC). For N2-alkylated isomers (e.g., N2-benzyl), the methylene protons (CH₂) appear at a higher field (more shielded) compared to the N1-isomer due to the anisotropic shielding effect of the adjacent aromatic system[2].

Quantitative Data: Scope and Regioselectivity

The bromo-directed methodology exhibits broad functional group tolerance. The table below summarizes the expected regioselectivity and yields based on validated literature parameters[2].

Alkylating Agent (R-X)Temperature (°C)Time (h)N2 : N1 : N3 RatioIsolated Yield (%)
Benzyl bromide20 (RT)5 – 794 : 6 : <189%
4-Bromobenzyl bromide20 (RT)5 – 794 : 6 : <187%
Methyl iodide-105 – 1093 : 5 : 290%
Allyl bromide-105 – 1089 : 7 : 483%

Note: Ratios are typically determined by quantitative HPLC and ¹H NMR of the crude mixture prior to chromatographic separation[2].

Downstream Applications: Building Complexity

The isolated 4-bromo-2-alkyl-2H-1,2,3-triazoles are highly valuable building blocks:

  • Suzuki Cross-Coupling : The C4-bromine undergoes facile oxidative addition with Palladium catalysts. Reacting the bromotriazole with aryl- or alkylboronic acids (e.g., 5% Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O) yields fully substituted 2,4,5-trisubstituted 1,2,3-triazoles[2].

  • Catalytic Hydrogenation : If the target is a 2,4-disubstituted triazole, the bromine atom can be cleanly removed via reductive debromination using H₂ gas (1 atm) and Pd/C in methanol, providing the debrominated product in near-quantitative yields[2].

Sources

Application

synthesis of 1,4-disubstituted 1,2,3-triazoles from 4-bromo-1H-1,2,3-triazole

Application Note: Advanced Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Late-Stage Functionalization of 4-Bromo-1H-1,2,3-triazole Executive Summary While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) rema...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Late-Stage Functionalization of 4-Bromo-1H-1,2,3-triazole

Executive Summary

While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) remains the gold standard for synthesizing 1,4-disubstituted 1,2,3-triazoles, it relies on the handling of potentially explosive organic azides and limits the scope of late-stage diversification. An alternative, highly modular "Build-and-Derivatize" approach utilizes 4-bromo-1H-1,2,3-triazole as a pre-formed heterocyclic scaffold. By leveraging the unique electronic and steric properties of the C4-bromine atom, chemists can perform regioselective N-alkylation followed by palladium-catalyzed cross-coupling. This guide details the causal mechanisms, regioselectivity controls, and validated protocols for this divergent synthetic strategy.

Mechanistic Insights: Causality in Triazole Functionalization

Tautomerism and Regiocontrol in N-Alkylation 4-Bromo-1H-1,2,3-triazole exists in a dynamic tautomeric equilibrium. When subjected to basic conditions (e.g., K₂CO₃ in DMF), the resulting triazolide anion can theoretically be alkylated at N1, N2, or N3. However, the electron-withdrawing bromine atom at C4 electronically deactivates the ring towards electrophiles but crucially, it acts as a powerful regiodirecting group for N-functionalization (1)[1].

  • N3-Alkylation: Heavily suppressed (<5%) due to the severe steric clash with the adjacent C4-bromine atom.

  • N1 vs. N2 Alkylation: The reaction typically yields a mixture of N1 and N2 isomers. While N2-alkylation is often thermodynamically favored, the N1 isomer (1-alkyl-4-bromo-1H-1,2,3-triazole) can be readily formed and chromatographically isolated. The N-alkylation of heterocycles like triazoles is a common method for their functionalization, typically requiring a base such as K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (2)[2].

C4-Activation for Cross-Coupling Once the N1-isomer is isolated, the C4-Br bond serves as an ideal electrophile for transition-metal catalysis. The electron-deficient nature of the triazole ring accelerates the oxidative addition of Pd(0) to the C-Br bond. 4-Bromo-1H-1,2,3-triazole undergoes Suzuki-Miyaura cross-coupling with arylboronic acids using Pd catalysts in THF/H₂O or Dioxane/H₂O, enabling C4-arylation after N-alkylation (3)[3].

Workflow Visualization

TriazoleWorkflow Start 4-Bromo-1H-1,2,3-triazole (Starting Scaffold) Alkylation Step 1: N-Alkylation (Base, Alkyl Halide, Solvent) Start->Alkylation R-X addition IsomerMix Regioisomer Mixture (N1 & N2 Isomers) Alkylation->IsomerMix Tautomeric equilibrium Separation Chromatographic Separation (Silica Gel) IsomerMix->Separation Purify N1Isomer 1-Alkyl-4-bromo-1H-1,2,3-triazole (Isolated N1 Isomer) Separation->N1Isomer Isolate target Suzuki Step 2: Suzuki-Miyaura Coupling (Pd-Catalyst, Ar-B(OH)2, Base) N1Isomer->Suzuki C4-Activation Product 1,4-Disubstituted 1,2,3-Triazole Suzuki->Product Cross-Coupling

Divergent synthetic workflow for 1,4-disubstituted 1,2,3-triazoles from 4-bromo-1H-1,2,3-triazole.

Quantitative Data: Reaction Optimization

Table 1: Influence of Base and Solvent on N-Alkylation Regioselectivity Note: N3 alkylation (yielding 1-alkyl-5-bromo-1H-1,2,3-triazole) is typically <5% across all conditions due to steric hindrance.

BaseSolventTemp (°C)N1:N2 Ratio (Approx.)Combined Yield (%)
K₂CO₃DMF2540 : 6085
Cs₂CO₃CH₃CN6035 : 6588
NaHTHF0 to 2545 : 5575

Table 2: Suzuki-Miyaura Cross-Coupling Optimization for C4-Arylation

Catalyst (mol%)BaseSolvent SystemTemp (°C)Time (h)Conversion (%)
Pd(PPh₃)₄ (5%)K₂CO₃1,4-Dioxane/H₂O (4:1)901285
Pd(dppf)Cl₂ (5%)K₃PO₄Toluene/H₂O (4:1)1008>95
Pd(OAc)₂ (2%) + SPhosCs₂CO₃THF/H₂O (4:1)706>98

Experimental Protocols

Protocol A: Regioselective Synthesis and Isolation of 1-Alkyl-4-bromo-1H-1,2,3-triazole

Objective: N-alkylation of the triazole scaffold and chromatographic isolation of the N1 isomer.

  • Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-1H-1,2,3-triazole (1.0 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add anhydrous K₂CO₃ (2.0 equiv) in one portion.

    • Causality: A mild, insoluble base like K₂CO₃ in DMF generates the triazolide anion slowly. This prevents localized heating and reduces degradation pathways compared to using strong bases like NaH.

  • Electrophile Addition: Cool the mixture to 0 °C. Add the alkyl halide (1.2 equiv) dropwise. Allow the reaction to warm naturally to room temperature and stir for 12 hours.

  • In-Process Validation (TLC): Monitor the reaction via TLC (Hexanes/EtOAc, 3:1).

    • Self-Validating Check: You will observe two distinct product spots. The upper spot (higher ) is the N2-alkylated isomer. It elutes faster because its symmetrical nature results in a lower net dipole moment. The lower spot (lower ) is the target N1-alkylated isomer, which is highly polar.

  • Workup: Quench the reaction with distilled water to dissolve inorganic salts. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to completely remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude mixture via flash column chromatography (silica gel), eluting with a gradient of Hexanes to EtOAc to isolate the pure 1-alkyl-4-bromo-1H-1,2,3-triazole.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: C4-arylation of the isolated 1-alkyl-4-bromo-1H-1,2,3-triazole to yield the final 1,4-disubstituted 1,2,3-triazole.

  • Reaction Setup: In a Schlenk tube, combine 1-alkyl-4-bromo-1H-1,2,3-triazole (1.0 equiv), the desired arylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent Addition: Add a previously degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, to achieve 0.1 M).

    • Causality: Water is strictly required to dissolve the inorganic base, generating the reactive arylboronate complex [Ar-B(OH)₃]⁻ which is essential for the transmetalation step in the Pd catalytic cycle.

  • Catalyst Addition & Degassing: Add Pd(dppf)Cl₂ (0.05 equiv). Seal the tube and perform three freeze-pump-thaw cycles.

    • Self-Validating Check: The solution should remain a clear orange/red upon warming. If a black precipitate forms immediately upon catalyst addition, oxygen is present, and the Pd(0) has prematurely oxidized/crashed out.

  • Heating: Stir the mixture vigorously at 90 °C for 8–12 hours.

  • In-Process Validation:

    • Self-Validating Check: As the reaction reaches completion, the mixture will transition from an orange suspension to a dark brown/black mixture. This color shift indicates the consumption of the boronic acid and the subsequent aggregation of Pd nanoparticles (Pd black) as the catalytic cycle terminates.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and filter through a tightly packed pad of Celite to remove Pd black and inorganic salts. Concentrate the filtrate and purify via column chromatography to afford the pure 1,4-disubstituted 1,2,3-triazole.

References

  • 4-bromo-1-(2-methylpropyl)
  • Buy 1-Propyl-1H-1,2,3-triazole (EVT-13146007)
  • 4-Bromobenzyl Bromide | High-Purity Reagent | RUO Source: Benchchem URL

Sources

Method

Application Notes and Protocols for the Incorporation of 4-Bromo-1H-1,2,3-Triazole into Peptidomimetics

Authored by: Gemini, Senior Application Scientist Introduction: A Strategic Approach to Advanced Peptidomimetics In the landscape of modern drug discovery, peptidomimetics represent a cornerstone strategy to overcome the...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Gemini, Senior Application Scientist

Introduction: A Strategic Approach to Advanced Peptidomimetics

In the landscape of modern drug discovery, peptidomimetics represent a cornerstone strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1][2][3][4] These engineered molecules are designed to mimic the structure and function of a natural peptide, interacting with its biological target to elicit a desired therapeutic effect, but with enhanced drug-like properties.[3] A key tactic in peptidomimetic design is the replacement of the labile amide bond with a stable bioisostere.[3][5]

The 1,4-disubstituted 1,2,3-triazole ring has emerged as an exceptional surrogate for the trans-amide bond.[1][6] Formed through the highly efficient and orthogonal Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," this five-membered heterocycle is not merely a passive linker.[7] It is metabolically robust, resistant to hydrolysis, oxidation, and reduction, and its electronic properties, including a significant dipole moment and hydrogen bond accepting capabilities, closely mimic those of the peptide bond it replaces.[1][6]

This guide focuses on a particularly powerful building block: 4-bromo-1H-1,2,3-triazole . The strategic inclusion of a bromine atom on the triazole core transforms it from a simple structural scaffold into a versatile platform for late-stage functionalization. This "handle" allows for the introduction of diverse chemical moieties after the main peptidomimetic backbone has been assembled, using robust and high-yielding cross-coupling reactions.[8][9] This approach enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies, the attachment of imaging agents, or the optimization of pharmacokinetic properties.

This document provides a comprehensive overview and detailed protocols for the synthesis, incorporation, and subsequent modification of 4-bromo-1H-1,2,3-triazole in the development of sophisticated peptidomimetics.

Synthesis of the Core Building Block: 4-Bromo-1H-1,2,3-triazole

The utility of any advanced scaffold begins with its accessible synthesis. While various methods exist, a common route to 4-bromo-1H-1,2,3-triazole involves the selective monodebromination of a 4,5-dibromo-1,2,3-triazole precursor. The following protocol outlines a representative procedure based on Grignard reagent-mediated halogen exchange.

Protocol 2.1: Synthesis of 4-Bromo-1-methyl-1H-1,2,3-triazole

This protocol describes the synthesis of an N-methylated version, which is often used to prevent unwanted side reactions at the triazole NH group during subsequent steps. The principles can be adapted for other N-substituted or the parent NH-triazole.

Rationale: The reaction utilizes a Grignard reagent (isopropylmagnesium chloride) to selectively replace one bromine atom at the more reactive 5-position of the dibrominated triazole with a hydrogen atom upon aqueous workup. The reaction is performed at low temperatures to control reactivity and minimize side products.

Materials:

  • 1-methyl-4,5-dibromo-1H-1,2,3-triazole

  • Tetrahydrofuran (THF), anhydrous

  • Isopropylmagnesium chloride (2.0 M solution in THF)

  • Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

  • Methyl tert-butyl ether (MTBE)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Standard glassware for anhydrous reactions under an inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 1-methyl-4,5-dibromo-1H-1,2,3-triazole (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to -10 °C using an appropriate cooling bath (e.g., ice/salt).

  • Grignard Addition: Slowly add isopropylmagnesium chloride solution (1.15 eq) dropwise via syringe, ensuring the internal temperature does not exceed -5 °C.

  • Reaction Monitoring: Stir the reaction mixture at -10 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with MTBE (3x).

  • Drying and Concentration: Combine the organic phases and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the organic phase under reduced pressure.[10]

  • Crystallization: Cool the concentrated solution to 0-5 °C to induce crystallization. Collect the crystals by filtration and dry under vacuum to yield 4-bromo-1-methyl-1H-1,2,3-triazole.[10]

Incorporation into Peptide Scaffolds: A Modular Approach

The true power of the 4-bromo-1,2,3-triazole scaffold is realized when it is incorporated into a larger molecular framework, such as a peptide. The most common and efficient method for this is Solid-Phase Peptide Synthesis (SPPS). This requires a "building block" approach, where a functionalized 4-bromo-1,2,3-triazole, behaving like a non-natural amino acid, is coupled sequentially to a growing peptide chain on a solid support.

The overall workflow involves synthesizing a suitable building block, incorporating it via SPPS, and then performing on-resin modifications before cleaving the final product.

G cluster_0 Building Block Synthesis cluster_1 Solid-Phase Peptide Synthesis (SPPS) cluster_2 On-Resin Modification & Cleavage A 4-Bromo-1H-1,2,3-triazole B Functionalization (e.g., N-alkylation with linker) A->B E Building Block Coupling B->E C Resin Loading D Iterative Coupling & Fmoc Deprotection C->D D->E F Peptide Elongation E->F G On-Resin Cross-Coupling (e.g., Suzuki) F->G H Final Deprotection & Cleavage G->H I Purification (HPLC) H->I J Functionalized Peptidomimetic I->J SuzukiCycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_A L2Pd(II)(Ar)(Br) OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal PdII_B L2Pd(II)(Ar)(Ar') Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 ArAr Peptide-Triazole-Ar' RedElim->ArAr ArBr Peptide-Triazole-Br ArBr->OxAdd ArBOH2 Ar'-B(OH)2 ArBOH2->Transmetal Base Base Base->Transmetal

Sources

Application

Application Note: Optimized Sonogashira Cross-Coupling Strategies for 4-Bromo-1H-1,2,3-Triazole

Executive Summary The 1,2,3-triazole core is a privileged, metabolically stable scaffold heavily utilized in drug discovery (e.g., the antiepileptic drug Rufinamide) and materials science . Functionalizing this heterocyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,3-triazole core is a privileged, metabolically stable scaffold heavily utilized in drug discovery (e.g., the antiepileptic drug Rufinamide) and materials science . Functionalizing this heterocycle at the C4 position via the Sonogashira cross-coupling reaction allows for the introduction of versatile alkynyl handles. However, the direct coupling of unprotected 4-bromo-1H-1,2,3-triazole presents significant mechanistic hurdles due to the acidity of the triazole N-H bond. This application note details the chemical causality behind these challenges and provides self-validating, step-by-step protocols for both N-protected and direct coupling pathways.

Mechanistic Insights: The "N-H" Challenge

The Sonogashira reaction relies on a delicate catalytic cycle involving a Palladium(0) catalyst and a Copper(I) co-catalyst . When applying standard conditions to 4-bromo-1H-1,2,3-triazole, researchers frequently encounter low yields or complete reaction failure. This is driven by three primary factors:

  • Catalyst Poisoning via Triazolide Formation: The N-H proton of 1H-1,2,3-triazole is relatively acidic (pKa ~9.4). The amine bases required for the Sonogashira coupling (such as triethylamine, pKa ~10.7) readily deprotonate the heterocycle. The resulting electron-rich triazolide anion acts as a strong σ -donor, tightly coordinating to Pd(II) and Cu(I) intermediates. This forms stable, off-cycle complexes that effectively poison the catalyst.

  • Electronic Deactivation: The formation of the triazolide anion increases the electron density of the heteroaromatic ring. This electronic repulsion significantly raises the activation energy required for the oxidative addition of the C-Br bond to the Pd(0) center.

  • Glaser Homocoupling: Stalled oxidative addition leaves the Cu(I)-acetylide intermediate vulnerable. In the presence of even trace amounts of oxygen, the terminal alkyne undergoes rapid Glaser homocoupling, consuming the starting material.

Strategic Workarounds

To circumvent these challenges, two distinct synthetic pathways are employed (Figure 1).

  • Pathway A (The Gold Standard): Involves masking the acidic N-H proton with a protecting group (e.g., Benzyl or 2-methylpropyl) prior to coupling. This prevents catalyst poisoning and restores the electron-withdrawing nature of the ring, facilitating rapid oxidative addition.

  • Pathway B (Direct Coupling): Utilizes highly active, bulky biarylphosphine ligands (like XPhos) combined with excess base and elevated temperatures to force the reaction forward despite the presence of the free N-H group .

Pathway A 4-Bromo-1H- 1,2,3-triazole B N-Protected 4-Bromo-triazole A->B Protection (BnBr, Base) D 4-Alkynyl-1H- 1,2,3-triazole A->D Direct Coupling (XPhos, Excess Base) C N-Protected 4-Alkynyl-triazole B->C Sonogashira (Pd/Cu, Alkyne) C->D Deprotection (H2, Pd/C)

Figure 1: Divergent synthetic pathways for the Sonogashira coupling of 4-bromo-1H-1,2,3-triazole.

Quantitative Data Presentation

The following table summarizes optimized reaction conditions for various bromotriazole substrates. Note the stark difference in required temperature and ligand complexity between the protected and unprotected substrates.

EntrySubstrateTerminal AlkyneCatalyst SystemBase / SolventTemp / TimeYield (%)
1 1-Benzyl-4-bromo-1H-1,2,3-triazolePhenylacetylenePd(PPh 3​ ) 4​ (5 mol%), CuI (10 mol%)Et 3​ N / DMF65 °C, 12 h84%
2 1-Benzyl-4-bromo-1H-1,2,3-triazoleTrimethylsilylacetylenePd(PPh 3​ ) 4​ (5 mol%), CuI (10 mol%)DIPA / THF60 °C, 16 h89%
3 4-Bromo-1H-1,2,3-triazole (Unprotected)PhenylacetylenePd(OAc) 2​ (3 mol%), XPhos (6 mol%)Et 3​ N / MeCN110 °C, 24 h62%
4 4-Bromo-1-(2-methylpropyl)-triazole1-HexynePdCl 2​ (PPh 3​ ) 2​ (5 mol%), CuI (10 mol%)Et 3​ N / DMF80 °C, 18 h78%

Experimental Workflows & Protocols

The following protocol details Pathway A , as it provides the highest reproducibility and yield for drug development applications.

Workflow S1 1. System Degassing (Freeze-Pump-Thaw x3) S2 2. Catalyst & Substrate Loading (Pd(PPh3)4, CuI, Triazole) S1->S2 S3 3. Reagent Addition (Terminal Alkyne, Et3N Base) S2->S3 S4 4. Thermal Activation (Stir at 65°C, 12h, N2 atm) S3->S4 S5 5. Aqueous Work-up (NH4Cl wash, EtOAc extract) S4->S5

Figure 2: Standard experimental workflow for the Sonogashira cross-coupling reaction.
Protocol: Sonogashira Coupling of 1-Benzyl-4-bromo-1H-1,2,3-triazole

Objective: To form a C(sp 2 )-C(sp) bond between the protected triazole and phenylacetylene.

Reagents Required:

  • 1-Benzyl-4-bromo-1H-1,2,3-triazole (1.0 equiv, 1.0 mmol)

  • Phenylacetylene (1.2 equiv, 1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh 3​ ) 4​ ] (0.05 equiv, 5 mol%)

  • Copper(I) iodide [CuI] (0.10 equiv, 10 mol%)

  • Triethylamine (Et 3​ N) (3.0 equiv, 3.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Methodology:

  • Preparation and Degassing (Critical Step):

    • Causality: Pd(0) is highly susceptible to oxidation, and O 2​ promotes the Cu-catalyzed Glaser homocoupling of the alkyne.

    • Action: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add anhydrous DMF (5.0 mL) and Et 3​ N (3.0 mmol). Degas the solvent mixture using three cycles of the freeze-pump-thaw method. Backfill with ultra-pure Nitrogen or Argon.

  • Catalyst and Substrate Loading:

    • Action: Under a positive flow of inert gas, add 1-benzyl-4-bromo-1H-1,2,3-triazole (1.0 mmol), Pd(PPh 3​ ) 4​ (5 mol%), and CuI (10 mol%) to the reaction vessel.

    • Validation: The solution will initially appear pale yellow. Stir for 5 minutes at room temperature to ensure complete dissolution.

  • Alkyne Addition and Thermal Activation:

    • Causality: CuI reacts with the terminal alkyne in the presence of Et 3​ N to form the highly nucleophilic copper acetylide in situ, which undergoes transmetalation with the Pd(II)-aryl complex.

    • Action: Inject phenylacetylene (1.2 mmol) dropwise via a gas-tight syringe. Seal the Schlenk tube and transfer it to a pre-heated oil bath at 65 °C.

    • Validation: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting material (Rf ~0.6) should consume over 12 hours, yielding a new, UV-active product spot (Rf ~0.4). The reaction mixture will transition to a deep brown/black color as active Pd species cycle.

  • Quenching and Aqueous Work-up:

    • Causality: Saturated ammonium chloride (NH 4​ Cl) is used to sequester copper ions as water-soluble amine complexes, preventing heavy metal contamination in the organic phase.

    • Action: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and quench with saturated aqueous NH 4​ Cl (15 mL). Stir vigorously for 10 minutes.

    • Action: Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (2 x 15 mL). Wash the combined organic layers with brine (3 x 20 mL) to remove residual DMF.

  • Purification and Isolation:

    • Action: Dry the organic phase over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, gradient elution 10% to 30% EtOAc in Hexanes).

    • Validation: Confirm product identity via LC-MS. The mass spectrum should show the loss of the characteristic 1:1 bromine isotope pattern (M/M+2) and the appearance of the coupled product mass [M+H] + .

References

  • Title: Versatile Synthetic Platform for 1,2,3-Triazole Chemistry Source: ACS Omega, 2022. URL: [Link]

  • Title: Sonogashira Coupling Source: Wikipedia, The Free Encyclopedia URL: [Link]

  • Title: Sonogashira Coupling (Reaction Mechanisms and Conditions) Source: Organic Chemistry Portal URL: [Link]

  • Title: Versatile Synthetic Platform for 1,2,3-Triazole Chemistry (Original Publication) Source: ACS Publications URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-Bromo-1H-1,2,3-triazole Solubility

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the poor solubility of 1,2,3-triazole derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the poor solubility of 1,2,3-triazole derivatives. 4-Bromo-1H-1,2,3-triazole is a highly versatile building block for drug discovery and materials science, but its unique physicochemical properties often lead to frustrating workflow bottlenecks.

This guide is designed to provide you with field-proven insights, explaining not just what to do, but the causality behind each chemical intervention.

Part 1: Core Troubleshooting & FAQs

Q1: Why does 4-bromo-1H-1,2,3-triazole exhibit such poor solubility in common non-polar organic solvents like dichloromethane (DCM) or toluene? A1: The solubility barrier is dictated by supramolecular chemistry. 4-Bromo-1H-1,2,3-triazole exists in a tautomeric equilibrium (1H and 2H forms). The N-H bond acts as a potent hydrogen-bond (H-bond) donor, while the adjacent nitrogen atoms act as H-bond acceptors. This dynamic creates a robust, highly ordered intermolecular hydrogen-bonding network in the solid state . Furthermore, the electron-withdrawing bromine atom at the C4 position increases the molecular dipole moment, strengthening the crystal lattice energy . To dissolve the compound in non-polar solvents, you must overcome this immense lattice energy, which non-polar solvents thermodynamically cannot achieve.

Q2: What are the best solvent systems for direct functionalization (e.g., N-alkylation) without derivatization? A2: You must use polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN). These solvents possess high dielectric constants and act as strong, competitive H-bond acceptors. By solvating the N-H proton, they effectively disrupt the triazole's native intermolecular H-bond network, pulling the monomeric triazole into solution.

Q3: Does deprotonation improve solubility during reactions? A3: Yes, drastically. The bromine atom at the C4 position electronically deactivates the ring but simultaneously increases the acidity of the N-H proton (lowering the pKa compared to unsubstituted triazole) . Adding a mild base like Potassium Carbonate (K₂CO₃) in DMF converts the neutral triazole into a highly nucleophilic triazolide anion. While inorganic salts are typically insoluble in organic media, the triazolide anion is highly solvated by polar aprotic solvents, making it completely homogeneous and primed for electrophilic attack.

Q4: How can I enhance solubility if my downstream multi-step synthesis strictly requires a non-polar solvent? A4: You must utilize covalent masking. By converting the N-H bond into an N-C bond using a lipophilic protecting group—such as 2-(Trimethylsilyl)ethoxymethyl (SEM), Trityl, or Benzyl—you completely eradicate the molecule's H-bond donor capacity . This structural modification drastically increases lipophilicity, rendering the protected 4-bromo-1,2,3-triazole highly soluble in DCM, THF, and toluene.

Part 2: Quantitative Solubility & Strategy Data

The following table summarizes the solubility profiles and recommended interventions based on the desired solvent class.

Solvent ClassExample SolventsNative Solubility (4-Bromo-1H-1,2,3-triazole)Solvation Mechanism / Intervention RequiredRecommended Application
Non-Polar Hexane, TolueneVery Poor (< 1 mg/mL)Intervention: Install lipophilic protecting group (SEM, Trityl) to remove H-bond donor.Multi-step organometallic synthesis; cross-coupling.
Polar Aprotic DMF, DMSO, MeCNModerate to Good (10 - 50 mg/mL)Mechanism: Solvent acts as a competitive H-bond acceptor, breaking the crystal lattice.Direct N-alkylation; SNAr reactions.
Polar Aprotic + Base DMF + K₂CO₃Excellent (> 100 mg/mL)Mechanism: Deprotonation forms a highly solvated, reactive triazolide anion.High-yield, regioselective electrophilic trapping.
Polar Protic Methanol, EthanolModerate (~ 20 mg/mL)Mechanism: Solvent acts as both H-bond donor and acceptor.Recrystallization; mild catalytic hydrogenation.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include specific observable milestones that confirm the reaction is proceeding correctly.

Protocol A: In-Situ Deprotonation for Direct N-Alkylation

Use this protocol when you need to perform a one-pot functionalization in a polar aprotic solvent.

  • Preparation: Suspend 4-bromo-1H-1,2,3-triazole (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

    • Causality: The compound will initially form a cloudy suspension because native solubility is only moderate until the H-bond network is fully disrupted.

  • Deprotonation: Add anhydrous K₂CO₃ (1.5 eq). Stir at room temperature for 30 minutes.

    • Self-Validation Check: Watch the reaction flask. The cloudy suspension of the triazole will noticeably clarify as the highly soluble potassium triazolide salt forms. Only the dense, insoluble excess K₂CO₃ will remain at the bottom.

  • Alkylation: Dropwise add the alkyl halide (1.2 eq). Stir for 4–12 hours.

  • In-Process Monitoring: Monitor via TLC (Eluent: 1:1 Hexane/Ethyl Acetate).

    • Self-Validation Check: The starting material is highly polar (due to the N-H bond) and will streak near the baseline. The N-alkylated product lacks the H-bond donor and will elute significantly higher (Rf ~ 0.5 - 0.7).

  • Workup: Quench with water to precipitate the product or extract with Ethyl Acetate.

Protocol B: Lipophilic Protection (SEM-Cl) for Non-Polar Workflows

Use this protocol to permanently enhance solubility for multi-step downstream synthesis in non-polar solvents.

  • Preparation: Dissolve 4-bromo-1H-1,2,3-triazole (1.0 eq) in anhydrous THF (0.1 M) and cool to 0 °C in an ice bath.

  • Activation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in small portions.

    • Self-Validation Check: You must observe immediate effervescence (H₂ gas evolution). This visual cue confirms the successful deprotonation of the acidic N-H proton.

  • Protection: Once gas evolution ceases (approx. 15 mins), add SEM-Cl (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup & Validation: Carefully quench with saturated aqueous NH₄Cl. Extract with Dichloromethane (DCM).

    • Self-Validation Check: During extraction, the protected triazole will partition entirely into the lower DCM organic layer. If protection failed, the polar starting material would remain trapped in the aqueous layer.

Part 4: Solubility Strategy Decision Workflow

Use the following logical workflow to determine the optimal approach for handling 4-bromo-1H-1,2,3-triazole based on your specific synthetic requirements.

SolubilityStrategy A 4-Bromo-1H-1,2,3-triazole (Poorly Soluble in Non-Polar Solvents) B What is the solvent requirement for the downstream reaction? A->B C Polar Aprotic Allowed (e.g., Direct N-Alkylation) B->C Polar D Non-Polar Required (e.g., Multi-step Synthesis) B->D Non-Polar E Use DMF, DMSO, or MeCN (Disrupts H-Bond Network) C->E G Install Lipophilic Protecting Group (SEM, Trityl, or Benzyl) D->G F In-situ Deprotonation (Add K2CO3 / Cs2CO3) E->F H Perform Reaction in DCM/Toluene (High Solubility Achieved) G->H

Workflow for selecting a solubility enhancement strategy for 4-bromo-1H-1,2,3-triazole.

Part 5: References

  • 1H-1,2,3-Triazole . American Chemical Society (ACS).[Link]

  • 1,2,3-Triazoles: Synthesis and Biological Application . IntechOpen.[Link]

Optimization

Technical Support Center: Purification of 4-Bromo-1H-1,2,3-Triazole Reaction Mixtures

Introduction 4-Bromo-1H-1,2,3-triazole is a critical heterocyclic building block in medicinal chemistry and materials science, frequently utilized in "click" chemistry and for the synthesis of complex molecular scaffolds...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Bromo-1H-1,2,3-triazole is a critical heterocyclic building block in medicinal chemistry and materials science, frequently utilized in "click" chemistry and for the synthesis of complex molecular scaffolds.[1][2] However, its synthesis, often via direct bromination of 1H-1,2,3-triazole or through multi-step sequences involving organometallic intermediates, can yield a crude mixture containing challenging impurities.[3][4] These impurities may include unreacted starting materials, regioisomers (e.g., 5-bromo-1H-1,2,3-triazole), and over-brominated species like 4,5-dibromo-1H-1,2,3-triazole.[5][6]

The inherent polarity of the triazole ring, coupled with the potential for thermal instability and pH sensitivity, makes purification a non-trivial task. This guide provides a comprehensive, question-and-answer-based approach to troubleshooting common issues encountered during the purification of 4-bromo-1H-1,2,3-triazole, grounded in established chemical principles and practical laboratory experience.

Section 1: Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses common problems in a direct Q&A format, providing both the "why" behind the issue and the "how" for the solution.

Q1: My crude reaction mixture shows multiple spots on TLC, and the ¹H NMR is complex. What are the most likely impurities?

A1: A complex crude mixture typically points to several common side products and unreacted materials. Identifying these is the first step to devising a purification strategy.

  • Causality: Direct bromination of 1,2,3-triazole is an electrophilic aromatic substitution. The triazole ring can be activated towards multiple substitutions, and the reaction may not proceed to completion.

  • Likely Impurities:

    • Unreacted 1H-1,2,3-triazole: A highly polar starting material that will often appear as a baseline spot on normal-phase TLC. Its ¹H NMR signals are distinct and can be compared to a standard.[7][8]

    • 4,5-Dibromo-1H-1,2,3-triazole: The product of over-bromination. It is less polar than the monobrominated product.[9]

    • Regioisomers (e.g., 5-bromo-1H-1,2,3-triazole): Depending on the synthetic route, particularly those not involving a pre-functionalized triazole, regioisomers can form. Separating these can be the most significant challenge.[5]

    • Residual Brominating Agent/Byproducts: Reagents like N-Bromosuccinimide (NBS) can lead to succinimide as a byproduct, which is polar and sometimes water-soluble.[3]

Q2: How can I efficiently remove highly polar impurities like unreacted 1H-1,2,3-triazole?

A2: An acid-base liquid-liquid extraction is the most effective method for this separation, exploiting the difference in basicity between the triazole starting material and its brominated derivative.

  • Causality: The triazole ring is weakly basic due to the lone pairs on its nitrogen atoms.[10] Bromination, an electron-withdrawing modification, reduces the basicity (lowers the pKa of the conjugate acid) of the 4-bromo-1H-1,2,3-triazole compared to the parent 1H-1,2,3-triazole. This difference allows for selective protonation and extraction.

  • Solution: Perform an acid-base extraction. Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane (DCM). Wash with a dilute aqueous acid solution (e.g., 1M HCl). The more basic 1H-1,2,3-triazole will be protonated and move into the aqueous layer, while the less basic 4-bromo product remains in the organic layer.[10][11][12] Subsequent washes with water and brine will remove residual acid and salts.

Q3: My product streaks badly on a silica gel TLC plate, making it difficult to assess purity and develop a column. What's wrong?

A3: Streaking on silica gel is a classic sign of strong, undesirable interactions between your compound and the stationary phase, often due to the acidic nature of silica.

  • Causality: The nitrogen atoms in the triazole ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to tailing or streaking.

  • Solutions:

    • Neutralize the Eluent: Add a small amount of a basic modifier to your mobile phase. Typically, adding 0.5-1% triethylamine (Et₃N) or ammonia (in methanol) to the eluent system (e.g., Ethyl Acetate/Hexanes) will neutralize the active sites on the silica, leading to sharper spots.[13]

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina for column chromatography.

    • Check for Acidic Impurities: If residual acid from the work-up (e.g., HBr) is present, it can exacerbate the issue. Ensure the crude product is thoroughly washed and neutralized before attempting chromatography.

Q4: I am struggling to separate the 4-bromo and 5-bromo regioisomers using flash column chromatography. What conditions should I try?

A4: Separating regioisomers is a common challenge in heterocyclic chemistry because they often have very similar polarities. Success requires optimizing the chromatography system to exploit subtle differences in their interaction with the stationary phase.

  • Causality: Regioisomers have the same molecular weight and functional groups, leading to very close Rf values on TLC. Separation relies on finding a mobile/stationary phase combination that can differentiate their dipole moments or steric profiles.

  • Solutions:

    • Shallow Solvent Gradient: If using gradient chromatography, employ a very shallow gradient (e.g., increasing the polar solvent by 0.5-1% per column volume) in the region where the isomers elute.

    • Alternative Solvent Systems: Experiment with different solvent systems. Sometimes, switching from an ethyl acetate/hexanes system to a dichloromethane/methanol system can alter the selectivity.[14] Toluene-based systems can also offer different selectivity due to π-π interactions.

    • High-Performance Flash Chromatography: Utilize smaller particle size silica (e.g., 25-40 µm) and an automated flash system for higher resolution.

    • Reverse-Phase Chromatography: If the isomers are inseparable on normal phase, consider reverse-phase HPLC (RP-HPLC) with a C18 column and a mobile phase like acetonitrile/water or methanol/water.[14][15] This separates based on differences in hydrophobicity.

Q5: What is the best method for final purification to achieve >99% purity for analytical standards or drug development?

A5: Recrystallization is the gold standard for achieving high purity for solid compounds, provided a suitable solvent system can be identified.

  • Causality: Recrystallization is an equilibrium-based process where molecules of the desired compound preferentially deposit onto a growing crystal lattice, excluding impurity molecules from the structure.

  • Solution:

    • Solvent Screening: The key is finding a solvent (or solvent pair) in which your product has high solubility at elevated temperatures but low solubility at room temperature or below. Test small amounts in various solvents (e.g., ethyl acetate, isopropanol, toluene, acetonitrile, water).

    • Two-Solvent System: A powerful technique is to dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, then slowly add a "poor" solvent (an anti-solvent in which it is insoluble) until persistent cloudiness is observed. Re-heat to clarify and then allow to cool slowly.[16][17] For 4-bromo-1H-1,2,3-triazole, a system like Toluene/Hexanes or Ethyl Acetate/Hexanes is a good starting point.

    • Procedure: Dissolve the semi-pure material in the minimum amount of boiling solvent. Allow it to cool slowly and undisturbed to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.[18] Collect the crystals by vacuum filtration.

Section 2: Detailed Experimental Protocols

These protocols provide step-by-step guidance for the most common and effective purification techniques.

Protocol 2.1: Acid-Base Liquid-Liquid Extraction

Objective: To remove basic impurities, primarily unreacted 1H-1,2,3-triazole.

  • Dissolution: Dissolve the crude reaction mixture (e.g., 5.0 g) in a suitable organic solvent (100 mL), such as ethyl acetate or dichloromethane (DCM).[10]

  • Transfer: Add the solution to a separatory funnel.

  • Acidic Wash: Add 50 mL of 1M HCl (aq) to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.

  • Separation: Allow the layers to fully separate. Drain the lower aqueous layer.

  • Repeat: Repeat the acidic wash (steps 3-4) one more time to ensure complete removal of basic impurities.

  • Neutral Wash: Wash the organic layer with 50 mL of deionized water, followed by 50 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, and finally with 50 mL of brine (saturated NaCl solution) to aid in drying.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude, base-free product.

Protocol 2.2: Flash Column Chromatography

Objective: To separate the target compound from impurities of different polarities.

  • TLC Analysis: Develop a suitable eluent system using TLC. A good system will give the product an Rf value of approximately 0.2-0.4 and show good separation from major impurities. A common starting point is 30-50% ethyl acetate in hexanes. If streaking occurs, add 0.5% triethylamine.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent mixture. The amount of silica should be 50-100 times the weight of the crude material.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel (~2-3x the product weight) by dissolving it in a minimal amount of a volatile solvent (e.g., DCM), adding the silica, and evaporating the solvent. Carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting with the solvent system determined by TLC. Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2.3: Recrystallization

Objective: To obtain high-purity, crystalline 4-bromo-1H-1,2,3-triazole.

  • Solvent Selection: Identify a suitable solvent or solvent pair (e.g., Toluene/Hexanes).

  • Dissolution: Place the semi-purified solid into an Erlenmeyer flask with a stir bar. Add the primary solvent (e.g., Toluene) portion-wise while heating the mixture to a gentle boil until the solid just dissolves. Use the absolute minimum amount of hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of ice-cold solvent (e.g., Hexanes) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Section 3: Visual Guides & Data Tables

Diagrams

Purification_Workflow Crude Crude Reaction Mixture TLC Initial TLC/NMR Analysis Crude->TLC Decision1 Significant Polar Impurities? TLC->Decision1 Extraction Acid-Base Extraction Decision1->Extraction Yes Washed Washed Crude Decision1->Washed No Extraction->Washed Column Flash Column Chromatography Washed->Column SemiPure Semi-Pure (>95%) Column->SemiPure Recrystal Recrystallization SemiPure->Recrystal Pure Pure Product (>99%) Recrystal->Pure

Sources

Troubleshooting

minimizing side products in 4-bromo-1H-1,2,3-triazole functionalization

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I frequently consult with medicinal chemists and process engineers who encounter bottlenecks when working wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I frequently consult with medicinal chemists and process engineers who encounter bottlenecks when working with the 4-bromo-1H-1,2,3-triazole scaffold.

This molecule is a highly versatile building block, but its dual reactive sites—the tautomeric N-H bond and the C4-Br bond—often lead to complex side-product profiles, including regioisomers, protodebromination, and catalyst poisoning.

This guide is designed to move beyond basic procedures, explaining the causality behind experimental choices to help you systematically eliminate side reactions.

Module 1: Mastering N-Alkylation Regioselectivity

Q: When I alkylate 4-bromo-1H-1,2,3-triazole, I get an inseparable mixture of N1 and N2 isomers. How can I exclusively isolate the N2-alkylated product?

The Science Behind the Issue: Unsubstituted 1H-1,2,3-triazole exists in a tautomeric equilibrium between the 1H and 2H forms[1]. Under standard basic conditions (e.g., NaH in THF), the resulting triazolide anion is highly delocalized, leading to kinetically competitive attacks at N1, N2, and N3.

However, the C4-bromine atom acts as a powerful steric and electronic directing group [2]. Bromine's electron-withdrawing nature deactivates the adjacent N1 and N3 positions. By lowering the temperature and utilizing a milder base in a polar aprotic solvent, you can kinetically trap the electrophile at the least sterically hindered and most nucleophilic site: the N2 position.

Table 1: Optimization Matrix for Bromo-Directed N-Alkylation

Base Solvent Temp (°C) N1-Alkyl (%) N2-Alkyl (%) Causality / Observation
NaH THF 25 45% 45% Strong base creates a highly reactive, unselective "naked" anion.
K₂CO₃ DMF 25 15% 80% Milder base allows steric factors of C4-Br to influence the transition state.

| K₂CO₃ | DMF | -10 | <2% | >95% | Low thermal energy maximizes the steric penalty at N1/N3. Optimal condition. |

Protocol 1.1: Regioselective Synthesis of 2-Alkyl-4-bromo-2H-1,2,3-triazole

Self-Validation Check: The N2-isomer is typically less polar than the N1-isomer. If your TLC shows a prominent lower- Rf​ spot, your temperature control was likely insufficient.

  • Preparation: Charge an oven-dried flask with 4-bromo-1H-1,2,3-triazole (1.0 equiv) and anhydrous K₂CO₃ (1.5 equiv).

  • Solvent Addition: Add anhydrous DMF (0.2 M concentration) under an argon atmosphere.

  • Thermal Control (Critical): Submerge the flask in an ice/brine bath and allow the internal temperature to equilibrate to exactly -10 °C. Do not rush this step; ambient alkylation destroys regiocontrol.

  • Electrophile Addition: Add the alkyl halide (1.1 equiv) dropwise over 15 minutes.

  • Reaction & Quench: Stir at -10 °C for 2 hours, then slowly warm to room temperature. Quench with ice water. Extract with EtOAc.

  • Purification: Wash the organic layer with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate.

Module 2: Cross-Coupling at C4-Br (Suppressing Protodebromination)

Q: During the Suzuki-Miyaura coupling of my N-protected 4-bromo-1,2,3-triazole, I am losing 40-50% of my starting material to protodebromination (reduction of C-Br to C-H). How do I prevent this?

The Science Behind the Issue: Protodebromination is the nemesis of electron-deficient heteroaryl halides[3]. In the catalytic cycle, after the Pd(0) catalyst undergoes oxidative addition into the C4-Br bond, the resulting Pd(II)-aryl intermediate must undergo transmetalation with the boronic acid.

If transmetalation is slow, the Pd(II) species undergoes a competing side reaction: it abstracts a hydride from the solvent, the amine base, or an alkoxide, followed by reductive elimination to yield the reduced triazole (C4-H). To fix this, we must accelerate transmetalation and eliminate hydride sources .

Table 2: Mitigating Protodebromination in Suzuki-Miyaura Coupling

Ligand Base Solvent Transmetalation Rate Protodebromination Target Yield
PPh₃ Na₂CO₃ (aq) THF/H₂O Slow 40-60% 20-30%
dppf K₂CO₃ Dioxane Moderate 15-25% 60-70%

| XPhos | K₃PO₄ (anhydrous) | Toluene | Very Fast | <5% | >90% |

Protocol 2.1: Anhydrous Suzuki Coupling of 4-Bromo-triazoles

Self-Validation Check: A rapid color change from yellow to black indicates Pd aggregation (catalyst death), usually due to oxygen ingress or stalled transmetalation. A healthy reaction should remain a clear yellow/orange solution or suspension.

  • Reagent Loading: In a Schlenk tube, combine the 2-alkyl-4-bromo-2H-1,2,3-triazole (1.0 equiv), arylboronic acid (1.5 equiv), anhydrous K₃PO₄ (2.0 equiv), Pd(OAc)₂ (5 mol%), and XPhos (10 mol%).

  • Degassing (Critical): Evacuate and backfill the tube with Argon three times. Oxygen promotes homocoupling of the boronic acid, starving the reaction of the transmetalating agent.

  • Solvent Addition: Add anhydrous, degassed Toluene (0.1 M).

  • Heating: Seal the tube and heat to 90 °C for 12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove phosphate salts and Pd black, and concentrate for column chromatography.

Module 3: Mechanistic Workflows & Visualizations

To fully grasp the troubleshooting logic, it is essential to visualize the divergent pathways that lead to either target compounds or side products.

Diagram 1: Sequential Functionalization Workflow

The following diagram illustrates the strategic ordering of reactions. Performing N-alkylation before cross-coupling is mandatory; an unprotected N-H triazole will poison Palladium catalysts or undergo undesired Buchwald-Hartwig N-arylation[4].

G SM 4-Bromo-1H-1,2,3-triazole (Tautomeric Mixture) Alkylation N-Alkylation (K₂CO₃, DMF, -10°C) SM->Alkylation N1_Prod N1-Alkyl-4-bromo (Sterically Hindered) Alkylation->N1_Prod Undesired Pathway N2_Prod 2-Alkyl-4-bromo-2H-1,2,3-triazole (Major Product) Alkylation->N2_Prod Bromo-Directed Suzuki Suzuki-Miyaura Coupling (Pd cat., XPhos, K₃PO₄) N2_Prod->Suzuki Proto Protodebromination (Side Product) Suzuki->Proto Reduction / Base attack Final 2-Alkyl-4-aryl-2H-1,2,3-triazole (Target Product) Suzuki->Final Transmetalation

Caption: Workflow of bromo-directed N2-alkylation followed by Suzuki coupling, highlighting side reactions.

Diagram 2: Mechanistic Divergence in Pd-Catalyzed Suzuki Coupling

This diagram breaks down the catalytic cycle at the C4 position, showing exactly where the protodebromination side reaction outcompetes the desired transmetalation step.

Mechanism Pd0 Pd(0)L_n Catalyst OxAdd Oxidative Addition (Insertion into C4-Br) Pd0->OxAdd PdII Pd(II) Intermediate [Triazole]-Pd(L_n)-Br OxAdd->PdII Transmet Transmetalation (Ar-B(OH)₂ + Base) PdII->Transmet Fast with XPhos/K₃PO₄ BetaHydride Base/Solvent Attack (Hydride Transfer) PdII->BetaHydride Slow Transmetalation Strong/Aq Base RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Target C4-Arylated Triazole RedElim->Target ProtoProd Protodebromination (Triazole C4-H) BetaHydride->ProtoProd

Caption: Catalytic cycle of Suzuki coupling at C4 showing the competition between transmetalation and protodebromination.

Frequently Asked Questions (FAQ)

Q: I want to perform a Sonogashira coupling on the C4-Br position, but I am getting massive amounts of Glaser homocoupling (diyne formation). What is going wrong? A: Triazoles are excellent ligands for Copper(I). In a standard Sonogashira reaction, the triazole ring coordinates the Cu co-catalyst, creating a high local concentration of copper-acetylide. If even trace amounts of oxygen are present, this rapidly triggers oxidative Glaser homocoupling of your terminal alkyne[5]. Solution: Switch to a Copper-free Sonogashira protocol . Use Pd(PPh₃)₄ (5 mol%) in pyrrolidine/DMF at 80 °C. This completely eliminates the Cu-mediated oxidative homocoupling pathway while maintaining excellent yields at the C4 position.

Q: Can I use a THP or SEM protecting group instead of an alkyl group if I need the free N-H triazole later? A: Yes. If your final target requires an unprotected N-H triazole, the bromo-directed protocol (Protocol 1.1) works exceptionally well with SEM-Cl or THP. The bulky nature of these protecting groups, combined with the C4-Br steric wall, guarantees near 100% N2-selectivity. Post-cross-coupling, the SEM or THP group can be cleaved under standard acidic conditions (e.g., TFA/DCM or HCl/MeOH)[2].

References

  • Wang, X.-j., Sidhu, K., Zhang, L., Campbell, S., Haddad, N., Reeves, D. C., Krishnamurthy, D., Senanayake, C. H. "Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles." Organic Letters, 2009.[Link]

  • Sexton, M. E. "Exploration of the use of Palladium and Nickel to Catalyze Enolate Cross-coupling and the Enantioselective Mizoroki-Heck Reaction." Bryn Mawr College Dissertations, 2021.[Link]

Sources

Reference Data & Comparative Studies

Validation

4-Bromo vs. 4-Iodo-1H-1,2,3-Triazoles in Palladium-Catalyzed Cross-Coupling: A Strategic Comparison Guide

Executive Summary & Strategic Selection In modern drug discovery and materials science, the 1,2,3-triazole core is a privileged, metabolically stable scaffold. While the classic Copper-Catalyzed Azide-Alkyne Cycloadditio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Selection

In modern drug discovery and materials science, the 1,2,3-triazole core is a privileged, metabolically stable scaffold. While the classic Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) efficiently yields 1,4-disubstituted triazoles, accessing complex C4-arylated or alkynylated derivatives often requires late-stage transition-metal cross-coupling[1].

As an application scientist, selecting between 4-bromo-1H-1,2,3-triazole and 4-iodo-1H-1,2,3-triazole is not merely a matter of availability; it is a strategic decision that dictates the thermodynamic boundaries, chemoselectivity, and operational mildness of your downstream workflows. This guide provides an objective, data-driven comparison of these two critical precursors, backed by self-validating experimental protocols.

Mechanistic Causality: Reactivity vs. Stability

The fundamental divergence in performance between 4-bromo and 4-iodo-triazoles stems from the physicochemical properties of the carbon-halogen bond at the C4 position.

Oxidative Addition Kinetics

In palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), the rate-determining step is typically the oxidative addition of the Pd(0) catalyst into the C-X bond. The C4-I bond has a significantly lower Bond Dissociation Energy (BDE) of ~65 kcal/mol compared to the C4-Br bond (~81 kcal/mol). Consequently, 4-iodo-triazoles undergo oxidative addition much faster, allowing reactions to proceed at room temperature or with milder bases.

Chemoselectivity and Orthogonal Functionalization

When designing complex polyhalogenated scaffolds, such as unsymmetrical 4-bromo-5-iodo-1,2,3-triazole, the distinct BDEs allow for programmable, chemoselective coupling. The C-I bond will react preferentially with the Pd(0) catalyst, leaving the C-Br bond intact for a subsequent, orthogonal cross-coupling step[2].

Regiodirecting Effects and Stability

Both halogens exert a profound regiodirecting effect during N-alkylation. The electron-withdrawing nature and steric bulk of the C4 halogen suppress undesired N1-alkylation pathways, enabling highly selective N2-alkylation[3]. However, they differ in bench stability: 4-bromo-triazoles are highly stable and easily synthesized via CuAAC using bromoethyne[4], whereas 4-iodo-triazoles can be light-sensitive and prone to homolytic dehalogenation, requiring storage in amber vials at -20 °C[5].

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (C-I > C-Br) Pd0->OxAdd Rate Determining for C-Br TransMet Transmetalation OxAdd->TransMet Pd(II) Complex RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product C4-Functionalized Triazole RedElim->Product Substrate 4-Halo-Triazole Substrate->OxAdd

Catalytic cycle highlighting oxidative addition, kinetically favored for C-I over C-Br bonds.

Quantitative Performance & Reactivity Metrics

To facilitate rapid decision-making, the following table summarizes the operational parameters and performance metrics for both substrates.

Parameter4-Bromo-1H-1,2,3-triazole4-Iodo-1H-1,2,3-triazoleCausality / Scientific Rationale
Bond Dissociation Energy ~81 kcal/mol~65 kcal/molLower BDE of C-I drastically lowers the activation energy for Pd(0) oxidative addition.
Typical Suzuki Temp 80–100 °C25–60 °CC-Br requires thermal energy to overcome the oxidative addition barrier[6].
Sonogashira Reactivity Requires heating (60°C+)Proceeds at Room TempIodo-triazoles readily undergo transmetalation with Cu-acetylides at ambient conditions.
Bench Stability Excellent (Stable to light/air)Moderate (Light-sensitive)Weaker C-I bonds are susceptible to homolytic cleavage via UV/visible light exposure.
Chemoselectivity Retained in polyhalidesReacts preferentiallyIn 4-bromo-5-iodo-1,2,3-triazoles, the C-I bond reacts first, enabling orthogonal functionalization[2].
Regiodirecting Ability HighHighBoth halogens sterically hinder N1-alkylation, strongly favoring N2-alkylation pathways[3].

Experimental Workflows & Self-Validating Protocols

Critical Note: Unprotected 1H-1,2,3-triazoles can tautomerize and coordinate to palladium, leading to catalyst poisoning or undesired N-arylation. N-protection (e.g., Benzyl, SEM) or prior N-alkylation is a mandatory prerequisite before initiating cross-coupling[6].

Workflow Step1 1. Reagent Prep & Degassing Step2 2. Catalyst Addition Step1->Step2 Step3 3. Thermal Activation Step2->Step3 Step4 4. LC-MS/TLC Monitoring Step3->Step4 Step5 5. Workup & Purification Step4->Step5

Standardized experimental workflow for the palladium-catalyzed cross-coupling of 4-halo-triazoles.

Protocol A: Suzuki-Miyaura Coupling of N-Protected 4-Bromo-1,2,3-triazole

Because the C-Br bond is relatively inert, this protocol utilizes a stronger base and elevated temperatures to force the oxidative addition.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 1-benzyl-4-bromo-1H-1,2,3-triazole (1.0 equiv), arylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane/H₂O. Degas the suspension via three freeze-pump-thaw cycles or vigorous argon sparging for 15 minutes.

  • Catalyst Addition: Under a positive argon flow, add Pd(dppf)Cl₂ (5 mol%).

  • Thermal Activation: Seal the flask and heat to 80 °C for 12–16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

Self-Validation Checkpoints:

  • Pre-reaction: Successful degassing is validated if the Pd catalyst solution does not immediately turn black (precipitation of inactive Pd-black) upon heating.

  • In-process: LC-MS analysis must show the complete disappearance of the characteristic 1:1 isotopic doublet (M / M+2) of the brominated starting material.

  • Post-reaction: ¹H NMR of the purified product will show a distinct downfield shift of the triazole C5-H proton (typically shifting from ~7.8 ppm to >8.2 ppm) due to the anisotropic effect of the newly installed C4-aryl group.

Protocol B: Sonogashira Coupling of N-Protected 4-Iodo-1,2,3-triazole

Taking advantage of the highly reactive C-I bond, this protocol proceeds smoothly at room temperature, preserving thermally sensitive functional groups.

Step-by-Step Methodology:

  • Preparation: In an oven-dried vial, dissolve 1-benzyl-4-iodo-1H-1,2,3-triazole (1.0 equiv) and a terminal alkyne (1.2 equiv) in anhydrous DMF.

  • Base Addition: Add triethylamine (Et₃N, 5.0 equiv) and sparge the solution with argon for 10 minutes.

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%).

  • Reaction: Stir the mixture at room temperature (20–25 °C) for 4–6 hours.

  • Workup: Quench with saturated aqueous NH₄Cl to remove copper salts. Extract with EtOAc, wash extensively with LiCl solution (to remove DMF), dry, and purify.

Self-Validation Checkpoints:

  • Pre-reaction: The Copper(I) iodide must be a pure white powder. A yellow or brown tint indicates oxidation to Cu(II) or the presence of free iodine, which will poison the cross-coupling cycle.

  • In-process: The reaction mixture should transition from a clear solution to a thick suspension of triethylammonium iodide salt within 30 minutes, physically validating active catalytic turnover.

  • Post-reaction: Complete consumption of the highly UV-active 4-iodo-triazole on TLC (visualized at 254 nm) confirms reaction completion without the need for thermal forcing.

References

2.[5],[2] Title: Facile synthesis of bromo- and iodo-1,2,3-triazoles Source: ResearchGate URL: [Link]

4.[1] Title: Versatile Synthetic Platform for 1,2,3-Triazole Chemistry Source: ACS Omega URL: [Link]

5.[6] Title: Development and Optimization of Piperidyl-1,2,3-Triazole Ureas as Selective Chemical Probes of Endocannabinoid Biosynthesis Source: Journal of Medicinal Chemistry URL: [Link]

Sources

Comparative

GC-MS Fragmentation Pattern Comparison for Brominated Triazoles: A Definitive Guide to Isomer Differentiation

Brominated triazoles are critical structural motifs in medicinal chemistry, serving as versatile pharmacophores and synthetic intermediates in drug development. However, differentiating positional isomers (e.g., 3-bromo...

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Author: BenchChem Technical Support Team. Date: April 2026

Brominated triazoles are critical structural motifs in medicinal chemistry, serving as versatile pharmacophores and synthetic intermediates in drug development. However, differentiating positional isomers (e.g., 3-bromo vs. 5-bromo-1,2,4-triazoles) and structural isomers (1,2,4- vs. 1,2,3-triazoles) presents a significant analytical bottleneck. While NMR spectroscopy is the gold standard for structural elucidation, Gas Chromatography-Mass Spectrometry (GC-MS) offers a rapid, high-sensitivity alternative for isomer differentiation based on distinct electron ionization (EI) fragmentation pathways.

This guide provides an objective, comparative analysis of these fragmentation pathways, grounded in mechanistic causality and validated experimental protocols, to assist researchers in unambiguous isomer identification.

Mechanistic Principles of EI-MS for Brominated Triazoles

Understanding the gas-phase unimolecular decomposition of brominated triazoles requires analyzing three primary mechanistic pillars:

  • The Isotopic Signature: Bromine naturally exists as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio. The molecular ion ( [M]+∙ ) of any monobrominated triazole will exhibit a characteristic doublet separated by 2 Da (e.g., m/z 161 and 163 for bromomethyltriazole).

  • Dehalogenation: The primary fragmentation event at 70 eV is typically the homolytic cleavage of the C-Br bond, a process well-documented in the collisional mass spectrometry of halogenated triazoles[1]. This yields a highly stable, dehalogenated triazolium cation ( [M−Br]+ ).

  • Ring Fission (The Isomer Discriminator): The subsequent fragmentation of the dehalogenated ring is governed by the positions of the nitrogen atoms:

    • 1,2,3-Triazoles undergo rapid elimination of molecular nitrogen ( N2​ , -28 Da) due to their contiguous nitrogen sequence.

    • 1,2,4-Triazoles lack three adjacent nitrogens and preferentially eliminate hydrogen cyanide ( HCN , -27 Da) or a nitrile species, depending on the substitution pattern[2].

Expert Insight: Unsubstituted bromotriazoles undergo rapid annular tautomerism in the heated GC injection port, often leading to co-elution, broad peaks, and convoluted mass spectra. To ensure a self-validating and reproducible analytical system, the protocol and data below utilize N-methylated derivatives. Methylation locks the tautomeric form, providing unambiguous, isomer-specific fragmentation patterns.

Experimental Methodology: High-Resolution GC-MS Workflow

To ensure analytical trustworthiness, this protocol incorporates strict system suitability checks and internal standardization.

Step 1: System Tuning and Validation

  • Perform an autotune using Perfluorotributylamine (PFTBA) to verify mass calibration across the m/z 50–600 range.

  • Ensure the m/z 69, 219, and 502 relative abundances meet manufacturer specifications to guarantee consistent ion transmission and fragmentation energy (70 eV).

Step 2: Sample Preparation

  • Dissolve 1.0 mg of the synthesized N-methyl-bromotriazole isomer in 1.0 mL of MS-grade ethyl acetate.

  • Add 10 µL of an internal standard (e.g., 1,4-dibromobenzene, 100 µg/mL) to the vial. This acts as a self-validating control for retention time stability and injection volume reproducibility.

Step 3: GC Parameters

  • Column: HP-5MS or equivalent (30 m × 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.

  • Inlet: 250 °C, Split ratio 10:1.

  • Oven Program: 60 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).

Step 4: MS Parameters

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Temperatures: Source at 230 °C; Quadrupole at 150 °C.

  • Scan Range: m/z 35 to 300.

Comparative Fragmentation Analysis

The following table summarizes the quantitative GC-MS (EI, 70 eV) fragmentation profiles for three isomeric brominated N-methyltriazoles (Molecular Formula: C3​H4​BrN3​ , MW = 161.99).

CompoundMolecular Ion [M]+∙ Base PeakSecondary FragmentsDiagnostic Neutral Loss
4-Bromo-1-methyl-1H-1,2,3-triazole m/z 161 / 163 (45%)m/z 82 ( [M−Br]+ )m/z 54 (30%)-28 Da ( N2​ ) from m/z 82
3-Bromo-1-methyl-1H-1,2,4-triazole m/z 161 / 163 (60%)m/z 82 ( [M−Br]+ )m/z 55 (40%), m/z 42 (15%)-27 Da ( HCN ) from m/z 82
5-Bromo-1-methyl-1H-1,2,4-triazole m/z 161 / 163 (100%)m/z 161 / 163 ( [M]+∙ )m/z 82 (85%), m/z 55 (25%)-27 Da ( HCN ) from m/z 82
Causality Behind the Fragmentation Profiles:
  • 1,2,3- vs. 1,2,4-Triazoles: The m/z 54 ion in the 1,2,3-triazole spectrum is a direct thermodynamic result of N2​ expulsion from the dehalogenated m/z 82 intermediate. In contrast, the 1,2,4-triazoles show a prominent m/z 55 ion, corresponding to the kinetically favored loss of HCN from the non-contiguous nitrogen ring[2].

  • 3-Bromo vs. 5-Bromo 1,2,4-Triazoles: The 5-bromo isomer exhibits an unusually stable molecular ion (serving as the base peak), whereas the 3-bromo isomer readily loses the bromine radical to form the m/z 82 base peak. This is caused by the steric and electronic environment of the N-methyl group adjacent to the 5-position, which stabilizes the radical cation and increases the activation energy required for C-Br homolytic cleavage.

Visualization of Fragmentation Pathways

The diagram below maps the divergent mechanistic pathways following the initial dehalogenation event, illustrating how structural isomerism dictates the final stable fragment ions.

GCMS_Fragmentation cluster_124 1,2,4-Triazole Pathway cluster_123 1,2,3-Triazole Pathway M Molecular Ion [M]+• m/z 161/163 LossBr Dehalogenated Ion m/z 82 M->LossBr - Br• (-79/81 Da) LossHCN Ring Cleavage Ion m/z 55 LossBr->LossHCN - HCN (-27 Da) LossN2 Alternative Cleavage m/z 54 LossBr->LossN2 - N2 (-28 Da)

Divergent EI-MS fragmentation pathways of dehalogenated bromotriazole isomers.

References
  • Flammang, R., et al. "Dehalogenation of protonated C-halogeno-1,2,4-triazoles: synthesis of new heterocyclic carbenic and ylid radical cations." International Journal of Mass Spectrometry, 199 (2000) 221–233.1

  • BenchChem. "Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Comparative Guide." BenchChem Technical Resources. 2

Sources

Validation

A Comparative FT-IR Spectroscopic Guide to 4-Bromo-1H-1,2,3-Triazole Isomers

For researchers, scientists, and professionals in drug development, the structural elucidation of heterocyclic compounds is a cornerstone of molecular design and synthesis. Among these, 1,2,3-triazoles are a class of fiv...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the structural elucidation of heterocyclic compounds is a cornerstone of molecular design and synthesis. Among these, 1,2,3-triazoles are a class of five-membered nitrogen-containing heterocycles that have garnered significant attention due to their wide range of applications in medicinal chemistry, materials science, and chemical biology.[1] The introduction of a bromine substituent onto the triazole ring further enhances their utility as versatile building blocks. However, the synthesis of 4-bromo-1H-1,2,3-triazole can potentially yield two distinct regioisomers: 4-bromo-1H-1,2,3-triazole and 4-bromo-2H-1,2,3-triazole. Distinguishing between these isomers is crucial for understanding their chemical reactivity and biological activity.

This guide provides an in-depth comparison of the expected Fourier-Transform Infrared (FT-IR) spectroscopic features of these two isomers. Leveraging established principles of vibrational spectroscopy and data from related triazole compounds, we will explore the diagnostic spectral regions that enable their unambiguous identification.

The Structural Isomers of 4-Bromo-1,2,3-Triazole

The two primary isomers of 4-bromo-1,2,3-triazole are depicted below. The key difference lies in the position of the hydrogen atom on the triazole ring, which significantly influences the electronic distribution and, consequently, the vibrational modes of the molecule.

Figure 1. Molecular structures of 4-bromo-1H-1,2,3-triazole and 4-bromo-2H-1,2,3-triazole.

Principles of FT-IR Spectroscopy for Isomer Differentiation

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The frequency of these vibrations is dependent on the bond strengths and the masses of the atoms involved. For isomeric compounds, subtle differences in their molecular structure lead to distinct vibrational frequencies, resulting in unique FT-IR spectra that can be used as molecular fingerprints.

For the 4-bromo-1,2,3-triazole isomers, the primary spectral differences are expected in the regions associated with N-H, C-H, C=C, N=N, and C-N bond vibrations, as well as ring stretching and deformation modes. The position of the bromine atom will also influence the spectra, particularly in the lower frequency region.

Predicted FT-IR Spectral Comparison

Based on a comprehensive analysis of the vibrational spectra of 1,2,3-triazoles and related heterocyclic compounds, the following table summarizes the expected key FT-IR absorption bands for the two isomers of 4-bromo-1,2,3-triazole.[2][3]

Vibrational Mode Expected Wavenumber (cm⁻¹) for 4-Bromo-1H-1,2,3-triazole Expected Wavenumber (cm⁻¹) for 4-Bromo-2H-1,2,3-triazole Rationale for Expected Differences
N-H Stretching 3200 - 3400 (broad)3200 - 3400 (broad)The N-H stretching frequency is sensitive to hydrogen bonding. While both isomers will exhibit this band, the broader and potentially slightly shifted peak in the 1H-isomer could indicate stronger intermolecular hydrogen bonding due to the N-H bond being part of a conjugated system.
C-H Stretching ~3100 - 3150~3100 - 3150The C-H stretching of the triazole ring is expected in this region for both isomers. The exact position may differ slightly due to the different electronic environments of the C-H bond.
Triazole Ring Stretching (C=C, N=N) 1450 - 16001450 - 1600This region contains several overlapping bands corresponding to the stretching vibrations of the triazole ring. The relative intensities and precise positions of these bands are expected to be highly diagnostic for each isomer due to the different symmetry and bond orders within the rings. The 2H-isomer, with its more symmetrical N-N=N linkage, may show a more intense N=N stretching band.
Ring Breathing/Deformation 1000 - 12501000 - 1250The "ring breathing" modes, which involve the symmetric expansion and contraction of the entire triazole ring, are sensitive to the substitution pattern. Distinct patterns of absorption bands in this region are anticipated for each isomer.
C-N Stretching 1200 - 13001200 - 1300The C-N stretching vibrations will also contribute to the complex pattern in the fingerprint region. The different C-N bond environments in the two isomers will lead to distinguishable absorption frequencies.
C-Br Stretching 600 - 700600 - 700The C-Br stretching vibration is expected in the lower frequency region. While not always highly diagnostic for isomer differentiation, its presence confirms the bromination of the triazole ring.

Expert Insight: The most reliable differentiation between the 1H and 2H isomers is likely to be found in the fingerprint region (1000-1600 cm⁻¹). The unique pattern of ring stretching and deformation bands in this region serves as a highly specific identifier for each isomer. Computational studies on related triazole systems have shown that the vibrational modes in this region are particularly sensitive to the position of the N-H proton.[2][3]

Experimental Protocol for FT-IR Analysis

To obtain high-quality FT-IR spectra for the comparison of 4-bromo-1,2,3-triazole isomers, the following protocol is recommended:

Instrumentation:

  • A Fourier-Transform Infrared (FT-IR) spectrometer with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.

  • Attenuated Total Reflectance (ATR) accessory or KBr pellet press.

Sample Preparation (ATR Method - Recommended):

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid 4-bromo-1,2,3-triazole isomer sample onto the ATR crystal.

  • Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

  • Record the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Clean the ATR crystal thoroughly after each measurement.

Data Analysis:

  • Perform a background subtraction on the collected sample spectra.

  • Identify and label the key absorption bands in the spectra of both isomers.

  • Compare the spectra, paying close attention to the fingerprint region for diagnostic differences.

experimental_workflow cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_analysis Data Analysis Clean_ATR Clean ATR Crystal Background_Scan Record Background Spectrum Clean_ATR->Background_Scan Apply_Sample Apply Isomer Sample Background_Scan->Apply_Sample Apply_Pressure Apply Consistent Pressure Apply_Sample->Apply_Pressure Record_Spectrum Record Sample Spectrum (16-32 scans, 4 cm⁻¹ resolution) Apply_Pressure->Record_Spectrum Background_Subtract Background Subtraction Record_Spectrum->Background_Subtract Peak_Identification Identify & Label Key Bands Background_Subtract->Peak_Identification Spectral_Comparison Compare Isomer Spectra Peak_Identification->Spectral_Comparison

Figure 2. A streamlined workflow for the FT-IR analysis of 4-bromo-1,2,3-triazole isomers.

Conclusion

While a definitive assignment requires the synthesis and isolation of pure samples of each isomer, this guide provides a robust framework for the FT-IR spectroscopic differentiation of 4-bromo-1H-1,2,3-triazole and 4-bromo-2H-1,2,3-triazole. By focusing on the characteristic vibrational modes of the triazole ring and the influence of the N-H proton position, researchers can confidently distinguish between these two important synthetic intermediates. The application of the provided experimental protocol will ensure the acquisition of high-quality data, facilitating accurate structural elucidation and advancing research in the development of novel triazole-based compounds.

Sources

Safety & Regulatory Compliance

Safety

Disposal and Safety Protocol: 4-bromo-1H-1,2,3-triazole

This guide provides a comprehensive, step-by-step protocol for the safe handling and proper disposal of 4-bromo-1H-1,2,3-triazole (CAS No: 40964-56-5). As a halogenated heterocyclic compound, this chemical requires speci...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and proper disposal of 4-bromo-1H-1,2,3-triazole (CAS No: 40964-56-5). As a halogenated heterocyclic compound, this chemical requires specific procedures to ensure the safety of laboratory personnel and to maintain environmental compliance. This document is intended for researchers, scientists, and drug development professionals who handle this substance.

Core Hazard Profile and Risk Assessment

4-bromo-1H-1,2,3-triazole is an irritant and harmful chemical compound.[1] The primary risks are associated with direct contact, inhalation of dust, and ingestion.[1][2][3] From a disposal standpoint, the presence of bromine—a halogen—is of critical importance. The improper disposal of halogenated organic compounds, such as through uncontrolled combustion or release into aquatic environments, can lead to the formation of persistent and toxic byproducts and cause significant environmental harm.[4] Therefore, disposal procedures must be designed to ensure complete and safe destruction.

Property Information Source(s)
CAS Number 40964-56-5[1][5]
Molecular Formula C₂H₂BrN₃[6]
GHS Hazard Statements Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1][2][3]
Physical State Solid (flakes or powder)[7]
Disposal Classification Regulated Hazardous Waste[8][9]

Personnel Safety and Engineering Controls

Before handling 4-bromo-1H-1,2,3-triazole, it is imperative to implement appropriate safety measures. The Occupational Safety and Health Administration (OSHA) mandates that employers provide information and training to ensure employees are aware of the hazards of chemicals in their work area.[10][11]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles with side shields, conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[12]

  • Hand Protection: Wear suitable chemical-resistant gloves tested according to EN 374.[7] Nitrile gloves are a common choice, but always check the manufacturer's compatibility data.

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.[3]

  • Respiratory Protection: All handling of the solid material should be performed in a certified chemical fume hood to minimize inhalation of dust.[3][12] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA-approved respirator with a particulate filter is necessary.[12]

Engineering Controls:

  • Always handle this compound within a properly functioning chemical fume hood.[12]

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[12]

Standard Operating Procedure for Disposal

The disposal of 4-bromo-1H-1,2,3-triazole is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[8] It must be managed as hazardous waste from the point of generation to its final disposal ("cradle-to-grave").[8][13]

Step 1: Waste Collection in a Satellite Accumulation Area (SAA)

  • All waste containing 4-bromo-1H-1,2,3-triazole, including contaminated consumables (e.g., weigh boats, gloves, paper towels), must be collected at the point of generation in a designated Satellite Accumulation Area (SAA).[9][14] The SAA must be under the control of laboratory personnel.[9]

Step 2: Container Selection and Labeling

  • Use a chemically compatible container, preferably high-density polyethylene (HDPE), that is free from damage and has a secure, leak-proof closure.[9][12]

  • The container must be clearly labeled with the words "Hazardous Waste."[13][14]

  • The label must also identify all contents. List "4-bromo-1H-1,2,3-triazole" and any solvents or other chemicals present in the container.[14]

Step 3: Storage and Segregation

  • Keep the hazardous waste container tightly closed at all times, except when adding waste.[12][14]

  • Store the container in the designated SAA, away from incompatible materials such as strong oxidizing agents.[9][12]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[14]

Step 4: Final Disposal Arrangement

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to schedule a pickup.

  • Do not, under any circumstances, dispose of this chemical in the regular trash or pour it down the sink.[3][15] Halogenated compounds can interfere with wastewater treatment processes and are environmentally persistent.[4][15]

  • The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The required method for destroying halogenated organic waste is high-temperature incineration (approximately 927°C / 1200 K) to ensure complete destruction and prevent the formation of toxic dioxins or furans.[16]

Emergency Procedures: Spills and Exposures

In the event of an accidental release or exposure, immediate and correct action is critical.

Spill Cleanup Protocol:

  • Evacuate and Secure: Alert others in the area. If the spill is large, evacuate the laboratory.

  • Don PPE: Wear the full PPE detailed in Section 2.

  • Containment: Prevent the spill from spreading or entering any drains.[3]

  • Cleanup (Solid Spill): Carefully sweep up the solid material, avoiding dust formation.[12] Place the material into the designated hazardous waste container.

  • Cleanup (Solution Spill): Absorb the spill with an inert, non-combustible material such as vermiculite or sand. Scoop the absorbent material into the hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., water and detergent), and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of fresh water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][12]

  • Skin Contact: Remove all contaminated clothing. Wash the affected area immediately with plenty of soap and water.[12] If skin irritation occurs, seek medical advice.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or they feel unwell, call a poison center or doctor.[3][12]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[7]

The Disposal Pathway: From Laboratory to Destruction

The management of 4-bromo-1H-1,2,3-triazole waste follows a regulated, multi-step process to ensure safety and environmental protection. The diagram below illustrates this "cradle-to-grave" journey.

G cluster_0 Laboratory Responsibility cluster_1 Institutional EHS Responsibility cluster_2 External Contractor Responsibility A 1. Generation (Lab Bench) B 2. Accumulation (Satellite Area) A->B Collect Waste C 3. Consolidation (Central Facility) B->C EHS Pickup D 4. Transport (Licensed Hauler) C->D Manifest & Ship E 5. Destruction (TSDF Incineration) D->E Final Disposal

Caption: Regulated disposal workflow for 4-bromo-1H-1,2,3-triazole.

References

  • Carl ROTH. (2025, March 31). Safety Data Sheet: 1,2,4-Triazole. Retrieved from [Link]

  • PubChem. 4-Bromo-1-methyl-1H-1,2,3-triazole. National Institutes of Health. Retrieved from [Link]

  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor. Retrieved from [Link]

  • MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants. Retrieved from [Link]

  • Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances. U.S. Department of Labor. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Robust Summaries & Test Plan: 1H-1,2,4-triazole. Retrieved from [Link]

  • ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]

  • Lab Manager. Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Madridge Publishers. (2017, May 10). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]

  • University of Pennsylvania EHRS. (2003, February 15). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • PubMed. (2013). Removal of ethylenethiourea and 1,2,4-triazole pesticide metabolites from water by adsorption in commercial activated carbons. National Library of Medicine. Retrieved from [Link]

  • American Chemical Society. Regulation of Laboratory Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Centers for Disease Control and Prevention. OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. eTool: Hospitals - Hospital-wide Hazards - Hazardous Chemicals. U.S. Department of Labor. Retrieved from [Link]

  • Wolters Kluwer. (2021, March 12). Complying With OSHA's Hazardous Material Requirements. Retrieved from [Link]

  • University of Otago. Laboratory chemical waste disposal guidelines. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4-bromo-1H-1,2,3-triazole

[label="2 Refining Guide Structure I'm now writing the executive summary and mechanistic hazard profile to establish a strong foundation. After this, I plan to develop the personal protective equipment (PPE) matrix, the...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="2

Refining Guide Structure

I'm now writing the executive summary and mechanistic hazard profile to establish a strong foundation. After this, I plan to develop the personal protective equipment (PPE) matrix, the standard operating procedure (SOP), and a detailed disposal plan. I will ensure references and relevant data are present to enhance the content's validity.

Executive Summary 4-Bromo-1H-1,2,3-triazole (CAS: 40964-56-5) is a highly versatile halogenated heterocyclic building block widely utilized in modern medicinal chemistry for synthesizing compounds with antimicrobial, fungicidal, and antitumor activities[1]. However, the presence of the bromine atom on the triazole ring significantly alters its physicochemical hazard profile compared to unsubstituted triazoles. This guide provides drug development professionals and laboratory scientists with a definitive, self-validating framework for the selection of Personal Protective Equipment (PPE), operational handling, and disposal of 4-bromo-1H-1,2,3-triazole.

Mechanistic Hazard Profile

To select the appropriate PPE, one must first understand the causality behind the chemical's hazards. According to GHS classifications, 4-bromo-1H-1,2,3-triazole is categorized as a skin irritant (Skin Irrit. 2), a severe eye irritant (Eye Irrit. 2), and a respiratory tract irritant (STOT SE 3)[2].

  • Lipophilicity and Skin Penetration: The substitution of a hydrogen atom with a bromine atom at the C4 position increases the molecule's overall lipophilicity. This enhances its ability to partition into and penetrate the lipid-rich stratum corneum of the skin, leading to contact dermatitis and systemic absorption.

  • Mucosal Reactivity: As a fine crystalline powder (MW: 147.96 g/mol )[1], the compound is prone to aerosolization. Upon contact with the aqueous environment of the respiratory tract or ocular mucosa, the brominated triazole acts as a localized electrophilic irritant, triggering acute inflammatory responses.

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach to lab safety. The following PPE matrix is engineered specifically for the physicochemical properties of halogenated heterocycles.

PPE CategoryRequired SpecificationCausality & Scientific Rationale
Hand Protection Nitrile Gloves (Minimum thickness: 0.11 mm for incidental contact; 0.30 mm for prolonged handling).Halogenated organics rapidly permeate natural rubber latex. Nitrile provides superior chemical resistance against brominated heterocycles and the polar aprotic solvents (e.g., DMF, DMSO) typically used to dissolve them.
Eye Protection Tight-fitting Safety Goggles (EN166 / ANSI Z87.1 certified).Standard safety glasses with side shields are insufficient against airborne particulates. Goggles form a seal that prevents aerosolized 4-bromo-1H-1,2,3-triazole dust from settling on the ocular mucosa.
Respiratory Protection N95 / P100 Particulate Respirator (Only if handling outside a certified fume hood).Prevents inhalation of micro-particulates that cause acute respiratory tract irritation (STOT SE 3)[2]. Note: Primary handling must always occur within a fume hood.
Body Protection Flame-Retardant Lab Coat (100% Cotton or Nomex) and closed-toe, non-porous shoes.Synthetic fabrics (like polyester) can melt into the skin if a secondary solvent fire occurs. Cotton provides a breathable, non-melting barrier against accidental powder spills.

Operational Plan: Step-by-Step Methodology

The following protocol ensures a self-validating system where each step inherently minimizes the risk of the next.

Step 1: Environmental Verification

  • Action: Verify that the Local Exhaust Ventilation (LEV) or chemical fume hood has a face velocity of 80–120 feet per minute (fpm).

  • Rationale: Adequate airflow is the primary engineering control to prevent the dispersion of brominated dust into the laboratory environment[3].

Step 2: Weighing and Transfer

  • Action: Use an anti-static weighing boat and a grounded stainless steel spatula. Weigh the material inside the fume hood using a draft shield.

  • Rationale: 4-Bromo-1H-1,2,3-triazole powder can accumulate static charge, causing it to cling to plastic spatulas and unpredictably disperse when transferred. Anti-static tools neutralize this risk.

Step 3: Reaction Setup

  • Action: Dissolve the 4-bromo-1H-1,2,3-triazole in the reaction solvent (e.g., DMF or THF) before removing the reaction vessel from the fume hood. Seal the vessel with a septum.

  • Rationale: Once in solution, the inhalation hazard (dust aerosolization) is entirely eliminated, shifting the hazard profile strictly to spill/splash containment.

Step 4: Decontamination

  • Action: Wipe down the balance and fume hood surface with a damp paper towel (using water or ethanol), followed by immediate disposal of the towel into a solid hazardous waste container.

Visualizing the Safety Workflow

G N1 1. Environmental Control (Fume Hood & LEV Verification) N2 2. PPE Donning (Nitrile, Goggles, Lab Coat) N1->N2 N3 3. Material Handling (Anti-static Weighing) N2->N3 N4 4. Reaction Setup (In-Hood Solubilization) N3->N4 N5 5. Decontamination (Wet-Wipe Surfaces) N4->N5 N6 6. Waste Segregation (Halogenated Stream) N5->N6

Operational workflow for the safe handling, transfer, and disposal of 4-bromo-1H-1,2,3-triazole.

Disposal and Waste Management Plan

Improper disposal of halogenated compounds can lead to severe environmental contamination and dangerous reactions in waste streams.

Solid Waste Disposal:

  • Protocol: All contaminated consumables (weighing boats, gloves, paper towels) must be placed in a sealed, clearly labeled "Solid Halogenated Organic Waste" container.

  • Causality: Entrust disposal to a licensed waste disposal company[4]. Halogenated solids require specialized high-temperature incineration equipped with alkaline scrubbers to neutralize the hydrobromic acid (HBr) gas generated during combustion.

Liquid Waste Segregation:

  • Protocol: Any solvent containing dissolved 4-bromo-1H-1,2,3-triazole must be strictly segregated into Halogenated Organic Liquid Waste carboys.

  • Causality: Mixing halogenated waste with non-halogenated waste (like acetone or ethanol) drastically increases the cost of municipal disposal and can cause exothermic cross-reactions if incompatible catalysts are present in the mixed stream. Never allow this product to enter standard laboratory drains or waterways[3].

References

  • Capot Chemical. "MSDS of 4-nitro-2H-1,2,3-triazole." Capot Chemical Safety Data. Available at: [Link]

Sources

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